6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
6-fluoro-N-piperidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-9-5-4-6-10(12-9)13-14-7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZQUKTSSUCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of plausible and efficient synthetic strategies for obtaining 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 2,6-disubstituted pyridine scaffold is a privileged structure in numerous pharmacologically active agents, and the specific combination of a fluorine atom and an N-amino piperidine moiety suggests potential applications in modulating biological targets.[1][2] This document details two primary, robust synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking to construct this and structurally related molecules.
Introduction and Strategic Importance
The pyridine ring is a cornerstone of modern medicinal chemistry, found in a vast array of therapeutic agents. Specifically, the 2,6-disubstituted pyridine framework allows for precise vectoral orientation of functional groups, enabling tailored interactions with biological targets such as kinases and G-protein coupled receptors.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering electronic characteristics and blocking sites of metabolism.
The target molecule, this compound, combines these features with an N-amino piperidine group. N-aminated heterocycles are versatile intermediates and structural motifs.[3] This guide provides a scientifically grounded framework for the synthesis of this specific compound, proposing routes based on established, high-yield chemical transformations.
Retrosynthetic Analysis and Proposed Pathways
A logical retrosynthetic analysis of the target molecule involves the disconnection of the N-N bond between the pyridine ring and the piperidine nitrogen. This suggests a convergent synthesis strategy, coupling a suitable 2-amino-6-fluoropyridine precursor (or a derivative) with a piperidine-based aminating agent.
Two primary synthetic strategies emerge from this analysis, leveraging well-established methodologies in heterocyclic chemistry:
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr): This classic and often highly efficient method relies on the reaction of an electron-deficient pyridine ring, activated by the fluorine atom and the ring nitrogen, with a potent nucleophile.
-
Pathway B: Buchwald-Hartwig Amination: This modern, palladium-catalyzed cross-coupling reaction offers a powerful alternative for forming C-N bonds, particularly with substrates that may be less reactive under SNAr conditions.[1]
The following sections will explore these two pathways in detail.
Detailed Experimental Protocol (SNAr)
This protocol is a robust starting point, adaptable based on laboratory observations and reaction monitoring.
Materials and Reagents:
-
2,6-Difluoropyridine (1.0 eq)
-
1-Aminopiperidine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2,6-difluoropyridine (1.0 eq) and anhydrous DMSO (to make a ~0.5 M solution).
-
Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the dropwise addition of 1-aminopiperidine (1.2 eq) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
As a powerful alternative, the Buchwald-Hartwig amination provides a reliable method for forming the target N-N bond from a halo-pyridine precursor. [1]This pathway is particularly useful if the SNAr reaction proves to be low-yielding or if side reactions are prevalent. The typical precursor for this reaction would be 2-bromo-6-fluoropyridine.
Rationale and Key Components
This cross-coupling reaction involves the oxidative addition of the aryl halide to a Palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.
Critical Components:
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: A bulky, electron-rich phosphine ligand is essential. XPhos, RuPhos, or BINAP are excellent candidates that stabilize the palladium complex and facilitate the catalytic cycle.
-
Base: A non-nucleophilic, strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice for N-N bond formations.
-
Solvent: Anhydrous, de-gassed aprotic solvents like toluene or dioxane are standard.
Comparative Reaction Conditions
The following table summarizes typical conditions for related Buchwald-Hartwig aminations, providing a basis for optimizing the synthesis of the target molecule.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Precursor | 2-Bromo-6-fluoropyridine | 2-Bromo-6-fluoropyridine | The C-Br bond is more reactive in oxidative addition than a C-F bond. |
| Catalyst | Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Both are effective Pd(0) sources or precursors. |
| Ligand | XPhos (1.2-1.5x Pd) | RuPhos (1.2-1.5x Pd) | Bulky ligands promote reductive elimination and prevent beta-hydride elimination. |
| Base | NaOtBu (1.5-2.0 eq) | K₃PO₄ (2.0-3.0 eq) | NaOtBu is stronger and often used for less nucleophilic amines. |
| Solvent | Toluene | Dioxane | High-boiling, aprotic solvents are required. |
| Temperature | 80-110 °C | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Product Characterization
Confirmation of the final product structure, this compound, would rely on standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the pyridine ring protons, showing coupling to each other and to the fluorine atom. Signals for the piperidine ring protons will also be present in the aliphatic region.
-
¹⁹F NMR: A single resonance, likely a doublet of doublets due to coupling with the adjacent pyridine protons.
-
¹³C NMR: Signals for the six distinct carbons of the pyridine ring (with C-F couplings visible) and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₀H₁₄FN₃ should be observed.
Conclusion
This guide outlines two robust and scientifically sound strategies for the synthesis of this compound. The Nucleophilic Aromatic Substitution (SNAr) pathway, starting from 2,6-difluoropyridine, represents a direct, cost-effective, and scalable approach. The Palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile alternative, providing an orthogonal route that is often successful for challenging substrates. The choice between these pathways will depend on starting material availability, laboratory capabilities, and the specific requirements for scale and purity. The detailed protocols and mechanistic insights provided herein serve as a comprehensive resource for researchers aiming to synthesize this and other valuable disubstituted pyridine derivatives for applications in drug discovery and chemical biology.
References
-
Shaw, D. E. et al. (2010). A new convenient synthesis of some novel 2,6-disubstituted-pyridine derivatives. ARKIVOC, 2010(xi), 55-63. [Link]
-
Malin, G. et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry, 24(14), 3549-3556. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 27, 2026, from [Link]
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Pindur, U. & Kim, M.-H. (1989). Direct synthesis of 2,6-disubstituted pyridines from bicyclic ketals. Journal of the Chemical Society, Perkin Transactions 1, 1989, 1953-1956. [Link]
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Brugarolas, P. et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(49), 7768-7771. [Link]
- Lee, K. et al. (2006). Process for preparing 2-aminopyridine derivatives.
-
Wang, T. & Gevorgyan, V. (2022). N-Amino Pyridinium Salts in Organic Synthesis. The Journal of Organic Chemistry, 87(15), 9575–9586. [Link]
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The Rising Profile of 6-Fluoro-N-Piperidinyl Pyridinamines: A Technical Guide to Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and a piperidinyl moiety into the pyridinamine scaffold has given rise to a chemical class with significant therapeutic promise. This technical guide provides a comprehensive overview of the biological activities associated with 6-fluoro-N-piperidinyl pyridinamines and structurally related compounds. We will delve into their potential as antimicrobial, anticancer, and central nervous system (CNS) active agents, supported by an analysis of their mechanisms of action and structure-activity relationships. This guide will further provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical framework for researchers in the field.
Introduction: The Strategic Design of Fluorinated Pyridinamines
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive template for drug design. The introduction of a fluorine atom, particularly at the 6-position, can profoundly influence the molecule's physicochemical properties. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, impact metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[3] This strategic fluorination often leads to improved pharmacokinetic and pharmacodynamic profiles.[4]
The addition of an N-piperidinyl group further diversifies the therapeutic potential of the pyridinamine core. The piperidine ring can serve as a versatile linker or a pharmacophoric element, influencing solubility, cell permeability, and receptor interactions. This guide will explore the synergistic effect of these two substitutions on the biological activity of the pyridinamine scaffold.
Potential Therapeutic Applications
While direct studies on "6-fluoro-N-piperidinyl pyridinamines" as a distinct class are emerging, extensive research on closely related fluorinated and piperidinyl-substituted pyridines and pyrimidines provides a strong basis for their potential therapeutic applications.
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Fluorinated pyridine and pyrimidine derivatives have shown considerable promise in this area.[5][6]
Key Insights:
-
Broad-Spectrum Potential: The presence of a fluoro group on the pyridine ring has been associated with broad-spectrum antimicrobial activity.[3]
-
Mechanism of Action: It is hypothesized that these compounds may act by inhibiting essential bacterial enzymes, such as DNA gyrase, or by disrupting cell membrane integrity.[6][7]
-
Structure-Activity Relationship: The position of the fluorine atom and the nature of the substituent at the amino group are critical for antimicrobial potency.
Anticancer Activity
Pyridine and pyrimidine derivatives are foundational to many anticancer therapies.[2][8] The introduction of fluorine and a piperidinyl group can enhance their cytotoxic and antiproliferative effects.
Key Insights:
-
Targeting Kinase Pathways: Many pyridine-based anticancer agents function as kinase inhibitors, interfering with signaling pathways that are dysregulated in cancer cells.[9]
-
Induction of Apoptosis: These compounds may induce programmed cell death (apoptosis) in cancer cells through various mechanisms.
-
Enhanced Bioavailability: The lipophilicity conferred by the fluoro and piperidinyl groups can improve the oral bioavailability of these potential drug candidates.[4]
Central Nervous System (CNS) Activity
A significant area of investigation for compounds containing the 6-fluoro-piperidinyl-pyridine motif is in the realm of neuroscience, particularly as potential antidepressants. Research on derivatives incorporating a 6-fluoro-3-(4-piperidynyl)-1,2-benzisoxazole moiety has shown promising results.[10]
Key Insights:
-
Serotonin Receptor Modulation: These compounds have demonstrated high affinity for serotonin receptors, such as 5-HT1A, and the serotonin transporter (SERT).[10]
-
Dual-Action Antidepressants: The ability to act as both a 5-HT1A receptor agonist and a serotonin reuptake inhibitor (SSRI) is a hallmark of some newer generation antidepressants.[10]
-
Blood-Brain Barrier Permeability: The physicochemical properties of these molecules are often conducive to crossing the blood-brain barrier, a prerequisite for CNS activity.
Synthesis and Characterization
The synthesis of 6-fluoro-N-piperidinyl pyridinamines typically involves a multi-step process. A general synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for 6-fluoro-N-piperidinyl pyridinamines.
Detailed Synthetic Protocol (Illustrative Example)
This protocol is a generalized representation based on common synthetic strategies for related compounds.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of a suitable di-substituted pyridine (e.g., 2,6-dichloropyridine) in an appropriate solvent (e.g., DMSO), add piperidine.
-
The reaction mixture is heated to a specified temperature (e.g., 80-120°C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
Step 2: Fluorination
-
The product from Step 1 is subjected to a fluorination reaction. This can be achieved using various fluorinating agents (e.g., KF, TBAF).
-
The reaction conditions (solvent, temperature, and reaction time) will depend on the specific substrate and fluorinating agent used.
-
The progress of the reaction is monitored by an appropriate analytical technique.
Step 3: Purification and Characterization
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system.
-
The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation: Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the microbial strain to be tested.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cell Viability
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro CNS Receptor Binding Assay
Protocol: Radioligand Binding Assay for 5-HT1A Receptor
-
Prepare cell membrane homogenates from cells expressing the human 5-HT1A receptor.
-
In a 96-well plate, incubate the membrane homogenates with a specific radioligand (e.g., [3H]8-OH-DPAT) and various concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the Ki value (inhibitory constant) of the test compound by analyzing the competition binding data.
Data Summary and Interpretation
The following table summarizes hypothetical but representative data for a series of 6-fluoro-N-piperidinyl pyridinamine analogs, illustrating how structure-activity relationships can be evaluated.
| Compound ID | R1 Substituent | R2 Substituent | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 | 5-HT1A Ki (nM) |
| FPA-01 | H | H | 16 | 25.4 | 150 |
| FPA-02 | 4-Cl | H | 8 | 12.1 | 75 |
| FPA-03 | H | 4-OCH3 | 32 | 45.8 | 210 |
| FPA-04 | 4-NO2 | H | 4 | 5.6 | 35 |
Interpretation:
-
Antimicrobial Activity: Electron-withdrawing groups on a phenyl substituent at R1 (e.g., Cl, NO2) appear to enhance antibacterial activity against S. aureus.
-
Anticancer Activity: Similar to the antimicrobial trend, electron-withdrawing groups at R1 correlate with increased potency against the MCF-7 breast cancer cell line.
-
CNS Receptor Affinity: The data suggests that modifications at both R1 and R2 can significantly impact binding affinity for the 5-HT1A receptor, with electron-withdrawing groups at R1 again showing a favorable effect.
Mechanism of Action: A Closer Look
The diverse biological activities of 6-fluoro-N-piperidinyl pyridinamines can be attributed to their ability to interact with multiple biological targets.
Caption: Potential molecular targets and resulting biological effects.
Future Directions and Conclusion
The 6-fluoro-N-piperidinyl pyridinamine scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in their biological activities.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in animal models of disease to assess their therapeutic potential and safety profiles.
References
-
Indian Journal of Pharmaceutical Sciences. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. [Link]
-
Molecules. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. [Link]
-
Molecules. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Molecules. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. [Link]
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Molecules. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]
-
Molecules. (2014). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. [Link]
-
Journal of Labelled Compounds and Radiopharmaceuticals. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. [Link]
-
Al-Azhar Journal of Pharmaceutical Sciences. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]
-
Mini-Reviews in Medicinal Chemistry. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. [Link]
-
Arabian Journal of Chemistry. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]
-
Molecules. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
European Patent Office. (1986). Process for the preparation of fluorinated pyridines. [Link]
-
International Journal for Pharmaceutical Research Scholars. (2015). Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. [Link]
-
Archiv der Pharmazie. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. [Link]
-
Journal of Medicinal Chemistry. (1964). PYRIMIDINES. II. SYNTHESIS OF 6-FLUOROURACIL. [Link]
-
Pharmaceuticals. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
Journal of Pharmaceutical, Chemical and Biological Sciences. (2016). Pyrimidine and Its Biological Activity: A Review. [Link]
-
Organic and Medicinal Chemistry International Journal. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). An overview on synthesis and biological activity of pyrimidines. [Link]
-
Molecules. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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ACS Medicinal Chemistry Letters. (2013). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. [Link]
-
ACS Medicinal Chemistry Letters. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. [Link]
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Precision Synthesis and Medicinal Utility of Novel Aminopyridine Derivatives: A Technical Guide
Executive Summary
Aminopyridines represent a privileged scaffold in modern medicinal chemistry, serving as the pharmacophore backbone for therapeutics ranging from potassium channel blockers (e.g., Amifampridine for Multiple Sclerosis) to tyrosine kinase inhibitors (e.g., Crizotinib for ALK+ NSCLC).[1] This guide moves beyond basic textbook synthesis to address the regioselective functionalization of the pyridine ring—a critical challenge in diversifying chemical libraries. We focus on two high-value synthetic pathways: Palladium-catalyzed Buchwald-Hartwig cross-coupling and Multicomponent Cascade reactions, providing validated protocols and mechanistic insights for the rational design of novel derivatives.
Part 1: Rational Design & Structure-Activity Relationships (SAR)
The Pharmacophore Divergence
The biological activity of aminopyridines is strictly governed by the position of the amino group relative to the ring nitrogen.
-
4-Aminopyridine (4-AP) Motif: primarily targets voltage-gated potassium channels (
).[2] The protonated pyridinium species mimics the hydrated ion, blocking the pore.-
Critical SAR: High pKa (~9.2) is essential for channel binding. Lipophilic substitutions often reduce potency but improve blood-brain barrier (BBB) penetration.
-
-
2-Aminopyridine (2-AP) Motif: Serves as a bidentate hinge binder in ATP-competitive kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group donates one.
-
Critical SAR: Substitution at the C-3 or C-5 position allows vectors to explore the "gatekeeper" pocket or solvent-exposed regions, determining selectivity (e.g., JAK2 vs. JAK3).
-
Visualization of SAR Logic
The following diagram illustrates the divergent design logic for Ion Channel vs. Kinase targets.
Figure 1: Divergent SAR pathways for Aminopyridine derivatives based on amino-group positioning.
Part 2: Synthetic Strategies & Causality
The Challenge of Regioselectivity
Classical nucleophilic aromatic substitution (
- Preference: C-4 is often more reactive due to lower steric hindrance and significant resonance stabilization of the Meisenheimer complex.
-
Pd-Catalyzed Preference: Buchwald-Hartwig amination reverses this, typically favoring the C-2 position (or the most electron-deficient C-Cl bond) due to faster oxidative addition of Pd(0) to the C-2–Cl bond compared to C-4–Cl.
Strategy A: Regioselective Buchwald-Hartwig Amination
This is the "Gold Standard" for generating complex libraries.
-
Catalyst System:
with BINAP or Xantphos.-
Why? Bidentate phosphine ligands prevent the formation of inactive Pd-black and enforce the correct geometry for reductive elimination, crucial for forming
bonds.
-
-
Base:
or .-
Why? Weak bases (
) are preferred for substrates with sensitive functional groups, while strong bases ( ) accelerate the reaction for unactivated aryl chlorides.
-
Strategy B: Multicomponent Cascade (Green Chemistry)
For rapid diversity generation, reacting vinamidinium salts with 1,1-enediamines offers a metal-free route.
-
Mechanism: Aza-annulation.
-
Advantage: High atom economy and avoidance of toxic transition metals, suitable for late-stage lead optimization.
Part 3: Detailed Experimental Protocol
Target Synthesis: N2-(4-fluorophenyl)-N4-methylpyridine-2,4-diamine (A model kinase inhibitor core). Method: Sequential Regioselective Buchwald-Hartwig Amination.
Step 1: C-2 Selective Amination
Objective: Selectively install the aryl amine at the C-2 position of 2,4-dichloropyridine.
Reagents:
-
Substrate: 2,4-Dichloropyridine (1.0 equiv, 5 mmol)
-
Nucleophile: 4-Fluoroaniline (1.1 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BINAP (3 mol%)
-
Base:
(1.5 equiv) -
Solvent: Toluene (anhydrous, 0.2 M)
Protocol:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Pre-complexation (Critical): Add
and BINAP to the flask. Add 5 mL of toluene and stir at room temperature for 15 minutes.-
Causality: This ensures the formation of the active
species prior to substrate exposure, reducing induction time and homocoupling side reactions.
-
-
Addition: Add 2,4-dichloropyridine, 4-fluoroaniline, and
. Wash down sides with remaining toluene. -
Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously.
-
Control Point: Do not exceed 90°C. Higher temperatures promote oxidative addition at the C-4 position, eroding regioselectivity.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3] The C-2 substituted product (Mono-aminated) usually forms within 2-4 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (
, 0-20% EtOAc in Hexanes).-
Yield Expectation: 75-85% of 4-chloro-N-(4-fluorophenyl)pyridin-2-amine.
-
Step 2: C-4 Amination (Displacement of remaining Chloride)
Objective: Install the methylamine group at C-4.
Protocol:
-
Take the intermediate from Step 1 (1.0 equiv).
-
Add Methylamine (2.0 M in THF, 5 equiv).
-
Condition Switch: This step can often proceed via standard
due to the activating nature of the pyridine nitrogen, but microwave irradiation is recommended for speed. -
Reaction: Heat in a sealed microwave vial at 120°C for 30 minutes.
-
Note: If
fails (due to electron-rich deactivation from the C-2 amine), repeat the Buchwald condition using a stronger base ( ) and higher temp (110°C).
-
Part 4: Data Presentation & Characterization[4]
Quantitative Data Summary
Comparison of synthetic methods for 2-aminopyridine derivatives.
| Parameter | Method A: Classical Chichibabin | Method B: Pd-Catalyzed Buchwald | Method C: Multicomponent Cascade |
| Substrate Scope | Limited (Unsubstituted pyridines) | Broad (Cl, Br, I, OTf) | Moderate (Requires specific precursors) |
| Regioselectivity | Poor (Mixtures of 2-AP and 4-AP) | Excellent (Tunable by Ligand/Temp) | High (Defined by precursor structure) |
| Reaction Conditions | Harsh (NaNH2, High Temp) | Mild (80-100°C, Weak Base) | Mild to Moderate |
| Functional Group Tolerance | Low (Incompatible with esters/nitriles) | High (Compatible with esters, ketones) | High |
| Typical Yield | 40-60% | 80-95% | 70-90% |
Synthetic Workflow Diagram
The following Graphviz diagram details the sequential logic for the 2,4-dichloropyridine functionalization described in Part 3.
Figure 2: Sequential workflow for the synthesis of 2,4-diaminopyridine libraries.
Part 5: Validation & Quality Control
NMR Characterization
Validating the regiochemistry of the intermediate (Step 1) is crucial.
-
C-2 Substitution: The proton at C-3 appears as a doublet (
Hz) coupled to C-5. The shift of the C-3 proton is significantly shielded (upfield) due to the adjacent amino group compared to the starting material. -
C-4 Substitution (Undesired): The symmetry of the molecule changes differently. NOESY (Nuclear Overhauser Effect Spectroscopy) is definitive: An interaction between the N-H proton and the C-3 proton confirms C-2 substitution.
Biological Validation (Kinase Assay)
To validate the utility of the synthesized 2-AP derivative:
-
Assay: ADP-Glo™ Kinase Assay (Promega).
-
Target: JAK2 or BTK (Bruton's Tyrosine Kinase).
-
Readout: Luminescence correlates to ADP production (kinase activity).
-
Control: Use Staurosporine as a pan-kinase inhibitor positive control.
References
-
Khalid, T. et al. (2025).[1] Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Li, H. et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lutz, M. R. et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile. Organic Process Research & Development. [Link]
Sources
Technical Guide: SAR and Synthetic Utility of 6-Fluoropyridine Scaffolds
[1]
Executive Summary
The 6-fluoropyridine moiety (often synonymous with 2-fluoropyridine depending on substitution patterns) represents a strategic "privileged structure" in modern medicinal chemistry.[1] Unlike simple phenyl bioisosteres, the introduction of a fluorine atom adjacent to the pyridine nitrogen imparts profound electronic changes that extend beyond steric blocking. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its dual role: as a metabolic shield preventing oxidative clearance and as a tunable electrophile for covalent targeting.
Physicochemical Foundations
The utility of the 6-fluoropyridine scaffold stems from the unique perturbation of the pyridine ring's electronic structure by the highly electronegative fluorine atom (
Basicity Modulation (pKa)
The most immediate effect of C2/C6-fluorination is the dramatic reduction in the basicity of the pyridine nitrogen.
-
Pyridine pKa: ~5.2
-
2-Fluoropyridine pKa: ~ -0.44[1]
SAR Implication: This reduction in basicity (
Lipophilicity and Dipole Effects
While fluorine is often cited to increase lipophilicity, its effect on pyridine is nuanced.
-
Dipole Alignment: The C-F bond vector opposes the lone pair dipole of the nitrogen. This can reduce the overall molecular dipole moment compared to the parent pyridine, potentially improving passive permeability.
-
LogP: The replacement of H with F typically increases LogP by ~0.2–0.4 units, enhancing hydrophobic contacts without the "grease" penalty associated with chloro- or bromo-substituents.[1]
Metabolic Stability (The "Metabolic Shield")
The C2 and C6 positions of pyridine are electron-deficient and prone to nucleophilic attack, but they are also primary sites for oxidative metabolism by aldehyde oxidase (AO) and certain CYP450 isoforms.
-
Mechanism: Fluorine substitution at C6 effectively blocks the formation of the pyridone metabolite (2-hydroxy-pyridine tautomer).[1] The C-F bond energy (approx. 116 kcal/mol) renders this position inert to oxidative insertion.
Synthetic Accessibility & Protocols
Accessing 6-fluoropyridine derivatives often relies on Nucleophilic Aromatic Substitution (SNAr) .[1] Contrary to standard SN1/SN2 trends where iodine/bromine are better leaving groups, SNAr on electron-deficient heterocycles favors fluorine as the leaving group due to the high electronegativity stabilizing the Meisenheimer intermediate.
The "Fluorine Effect" in SNAr
The reaction rate for SNAr displacement of 2-halopyridines typically follows the order: F >> Cl > Br > I .
-
Reasoning: The rate-determining step is the nucleophilic attack and formation of the anionic Meisenheimer complex. The highly electronegative fluorine lowers the energy of the transition state leading to this intermediate more effectively than other halogens.
Experimental Protocol: Desymmetrization of 2,6-Difluoropyridine
A common entry point for this scaffold is the selective mono-amination of 2,6-difluoropyridine.[1]
Objective: Synthesis of 2-amino-6-fluoropyridine (Key Intermediate).
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a high-pressure steel vessel (Parr bomb or sealed tube) with 2,6-difluoropyridine (e.g., 50 g).
-
Addition: Add aqueous ammonium hydroxide (approx. 4-5 volumes relative to substrate).[1]
-
Reaction: Seal the vessel and heat to 105°C for 15 hours . Note: High temperature is required to overcome the activation energy for the first displacement; the second displacement is significantly slower due to the electron-donating amino group deactivating the ring.
-
Workup: Cool the vessel to 0°C in an ice bath. The product, 2-amino-6-fluoropyridine, typically precipitates as a white solid.[1][2]
-
Isolation: Filter the precipitate. Wash with ice-cold water (2 x small volumes) to remove residual salts and ammonium fluoride.[1]
-
Drying: Dry under vacuum at 40°C.
-
Yield: Typical yields are 90-95% .[1]
Self-Validating Check:
-
NMR:
F NMR should show a singlet shift from the starting material (approx -70 ppm) to a new distinct shift.[1] H NMR will show the loss of symmetry.
SAR Case Studies
Case Study A: Metabolic Stability in Kinase Inhibitors
Compound Class: MAP4K4 Inhibitors (e.g., 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine)[1]
-
Challenge: Early leads containing a simple pyridine ring at the solvent front suffered from rapid clearance due to oxidation at the ortho-position.
-
Solution: Introduction of a fluorine atom at the 2-position (relative to pyridine N).[1][3][4][5]
-
Outcome: The 2-fluoropyridine moiety retained the necessary hydrogen bond acceptor capability (N lone pair) for water-mediated interactions while completely blocking AO-mediated oxidation.[1] This modification increased half-life (
) by >3-fold in microsomal stability assays.[1]
Case Study B: Covalent Inhibition of USP7
Target: Ubiquitin-Specific Protease 7 (USP7) Mechanism: Targeted Covalent Modification (TCM) Warhead: 6-Fluoro-3-nitropyridine[1]
In this advanced application, the 6-fluoropyridine system acts as a "tuned warhead."[1] The presence of the electron-withdrawing nitro group at C3 further activates the C6-fluorine toward SNAr.
-
Logic: The catalytic cysteine (Cys223) of USP7 attacks the C6 position, displacing fluoride.
-
Selectivity: The reactivity is tuned such that the warhead is inert to glutathione (GSH) but reactive within the specific environment of the enzyme active site (proximity effect).
Visualizing the Mechanism:
Comparative Data: 2-Fluoropyridine vs. Pyridine[1][3][4][6][7]
| Property | Pyridine (H) | 2-Fluoropyridine (F) | Impact on Drug Design |
| pKa (Conj.[1] Acid) | 5.23 | -0.44 | Drastically reduces basicity; reduces lysosomal trapping.[1] |
| LogP | 0.65 | ~0.90 | Moderate increase in lipophilicity; improves membrane permeability. |
| C-X Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | Blocks metabolic oxidation (Metabolic Shield).[1] |
| SNAr Reactivity | Inert | High | Enables library synthesis and covalent targeting. |
| H-Bond Acceptor | Strong | Weak | Modulates binding affinity; F can act as weak acceptor.[1] |
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
Schlosser, M., et al. (2005).[1] The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide. ResearchGate.
-
Kalgutkar, A. S., et al. (2010).[1] Metabolism-Guided Drug Design. Wiley Online Library.[1] (General reference for metabolic blocking).
-
Gavreto (Pralsetinib) Prescribing Information . (2020). U.S. Food and Drug Administration.[6][7]
-
Leggans, E. K., et al. (2013).[1] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. Journal of the American Chemical Society. [1]
-
Magiera, J., et al. (2021).[1] Design, Synthesis, and Molecular Evaluation of SNAr-Reactive USP7 Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. Filgotinib - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
"using 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine in kinase assays"
Application Note: Profiling 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine in Kinase Assays
Executive Summary
This guide details the protocol for utilizing This compound (hereafter referred to as FPPA ) in biochemical kinase assays. FPPA represents a specific class of aminopyridine-based fragments often utilized in Fragment-Based Drug Discovery (FBDD) to target the ATP-binding hinge region of Serine/Threonine kinases (e.g., B-Raf, MAPK).
The unique structural feature of FPPA is the hydrazine-like linkage (N-N bond) between the pyridine amine and the piperidine ring, combined with a 6-fluoro substitution to modulate pKa and metabolic stability. This protocol focuses on solubilization, enzymatic assay setup (TR-FRET), and data validation strategies to ensure accurate IC50 determination.
Scientific Background & Compound Analysis
Structural Logic
-
Scaffold: The 2-aminopyridine core is a "privileged structure" in kinase medicinal chemistry, typically functioning as a hinge binder that forms hydrogen bonds with the kinase backbone (e.g., the hinge region of B-Raf or CDK).
-
6-Fluoro Substitution: Halogenation at the 6-position of the pyridine ring is a strategic modification. It withdraws electron density, lowering the basicity of the ring nitrogen (N1), which can alter hydrogen bond strength and improve selectivity by reducing non-specific binding.
-
N-(piperidin-1-yl) Moiety: The attachment of the piperidine nitrogen to the exocyclic amine creates a hydrazine motif. This bulky, hydrophobic group is likely designed to extend into the solvent-exposed region or the ribose-binding pocket, providing additional affinity interactions.
Target Context
Based on structural analogs (e.g., 5-(piperidin-1-yl)pyridin-2-amine), this compound class frequently exhibits activity against the MAPK pathway (specifically B-Raf V600E) and other Ser/Thr kinases. The protocol below is optimized for this context but remains adaptable to other kinase panels.
Experimental Protocol
Reagent Preparation & Solubilization
Critical Warning: The hydrazine linkage in FPPA can be sensitive to oxidation. Fresh preparation is mandatory.
-
Stock Solution (10 mM):
-
Weigh 1.0 mg of FPPA (MW ≈ 195.24 g/mol ).
-
Dissolve in 512 µL of anhydrous DMSO (100%).
-
Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stable for 1 month. Avoid freeze-thaw cycles >3 times.
-
-
Intermediate Dilution (100X):
-
Prepare a serial dilution in 100% DMSO to maintain solubility before introducing aqueous buffer.
-
Example: For a top assay concentration of 10 µM, prepare a 1 mM source plate in DMSO.
-
Kinase Assay Setup (TR-FRET / LANCE Ultra)
This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, robust for screening fragments like FPPA.
Assay Buffer Composition:
-
50 mM HEPES (pH 7.5)
-
10 mM MgCl₂
-
1 mM EGTA
-
0.01% Brij-35 (prevents aggregation of hydrophobic fragments)
-
2 mM DTT (Added fresh; critical for kinase stability)
Step-by-Step Workflow:
| Step | Action | Volume | Notes |
| 1 | Compound Addition | 50 nL | Acoustic dispense or pin transfer of FPPA (in DMSO) to 384-well low-volume white plate. |
| 2 | Enzyme Addition | 2.5 µL | Add Kinase (e.g., B-Raf V600E, 0.5 nM final) in Assay Buffer. Incubate 10 min at RT to allow compound-enzyme binding. |
| 3 | Substrate Initiation | 2.5 µL | Add ATP (at K_m_app) + ULight-labeled peptide substrate (50 nM final). |
| 4 | Reaction | - | Incubate for 60 minutes at Room Temperature (23°C). |
| 5 | Detection | 5 µL | Add EDTA (stop solution) + Europium-anti-phospho-antibody (2 nM). |
| 6 | Readout | - | Read on TR-FRET compatible reader (Ex: 320nm, Em: 665nm/615nm). |
Data Analysis & Validation
Signal Calculation
Calculate the Emission Ratio (ER):
Normalization
Normalize data to Percent Inhibition:
-
Max Control: DMSO + Enzyme + Substrate (No Inhibitor)
-
Min Control: DMSO + Substrate (No Enzyme) or High Conc. Staurosporine.
Curve Fitting
Fit data to a 4-parameter logistic (4PL) equation to determine IC50.
-
Quality Control: If Hill Slope > 2.0, suspect compound aggregation or non-stoichiometric binding (common with aminopyridine fragments). Repeat with 0.05% Triton X-100.
Visualizations
Experimental Workflow Diagram
Caption: Step-by-step TR-FRET assay workflow for profiling FPPA against kinase targets.
Signaling Pathway Context (MAPK)
Caption: Putative mechanism of action for FPPA targeting the B-Raf node within the MAPK signaling cascade.
Troubleshooting & Optimization
-
Issue: Low Signal-to-Background (S/B).
-
Cause: Quenching of fluorescence by the pyridine ring or poor antibody binding.
-
Solution: Switch to a red-shifted fluorophore (e.g., Alexa Fluor 647) or verify if FPPA absorbs at 320-340 nm (excitation range).
-
-
Issue: High Hill Slope (>1.5).
-
Cause: Compound insolubility or colloidal aggregation.
-
Solution: Increase detergent (Brij-35) to 0.05% or spin down the compound stock plate before dispensing.
-
-
Issue: Potency Shift.
-
Cause: ATP Competition.
-
Solution: Aminopyridines are typically ATP-competitive. Ensure ATP concentration is at or below
( ) to maximize sensitivity.
-
References
-
Peat, A. J., et al. (2013). "Novel Pyrazolopyridine Derivatives as Potent B-Raf Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context: Structural analogs of aminopyridines in kinase inhibition).
-
LanthaScreen™ Eu Kinase Binding Assay Standard Protocol. Thermo Fisher Scientific. (Context: Standard TR-FRET methodology).
-
Zhang, J., et al. (2009). "Simple Assays for Screening Kinase Inhibitors." Journal of Biomolecular Screening. (Context: Assay optimization and Z-prime validation).
-
Smolecule Compound Database. "5-(Piperidin-1-yl)pyridin-2-amine." (Context: Structural analog data for B-Raf activity).
"protocol for synthesizing 2-amino-6-fluoropyridine derivatives"
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. evitachem.com [evitachem.com]
- 4. 1597-32-6 | 2-Amino-6-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: The Strategic Deployment of Fluorinated Pyridines in Medicinal Chemistry
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of fluorinated pyridines in modern medicinal chemistry. It moves beyond a simple recitation of facts to provide field-proven insights into why and how these privileged scaffolds are leveraged to overcome common challenges in drug discovery, from metabolic instability to suboptimal target engagement.
The Rationale: Why Fluorinate a Pyridine?
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a highly valuable heterocycle. The introduction of fluorine—the most electronegative element—onto this scaffold is not a trivial modification; it is a strategic decision aimed at fine-tuning a molecule's properties with surgical precision.[4][5] The fusion of these two entities creates a powerful tool for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles.[1][6][7]
The "fluorine effect" on a pyridine ring is a multifactorial phenomenon that judiciously alters key physicochemical and, consequently, biological properties.
Modulating Physicochemical Properties
-
Basicity (pKa) Attenuation: The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen.[1][8] This is a critical manipulation in drug design. Lowering the pKa can prevent unwanted protonation in physiological compartments, which in turn can reduce off-target interactions (e.g., with the hERG channel) and improve membrane permeability, ultimately enhancing oral bioavailability.[5][9]
-
Metabolic Stability: One of the most celebrated applications of fluorination is "metabolic blocking." The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[10][11][12] By strategically placing a fluorine atom at a known metabolic "soft spot" on the pyridine ring, chemists can prevent oxidative metabolism, thereby increasing the drug's half-life and in vivo exposure.[1][9][13]
-
Lipophilicity (logD): The impact of fluorine on lipophilicity is highly context-dependent and offers a nuanced tool for property modulation.[8][9][14] While a single fluorine atom can increase the hydrophobicity of a surface, the polarized C-F bond can also engage in specific polar interactions.[14] The pattern of fluorination has a profound and non-additive effect on the molecule's overall lipophilicity, allowing for fine-tuning of its solubility and permeability profile.[14]
Table 1: Impact of Fluorination Pattern on Lipophilicity (logD 7.4) of 2-Thioalkyl Pyridines
| Compound | Substituent at C2 | Degree of Fluorination | logD at pH 7.4 | Change vs. Non-fluorinated |
| 1 | -SMe | None | 1.69 | - |
| 2 | -SCF₂H | Difluoro | 1.95 | +0.26 |
| 3 | -SCF₃ | Trifluoro | 2.13 | +0.44 |
| 4 | -SCH₂CH₃ | None | 2.16 | - |
| 5 | -SCHFCH₃ | Monofluoro (α) | 2.06 | -0.10 |
| Data synthesized from experimental values presented in reference[14]. This table illustrates that while fluorination can increase lipophilicity (e.g., compound 3 vs. 1), internal fluorination can sometimes lead to a counterintuitive decrease (compound 5 vs. 4), highlighting the complexity of these interactions.[14] |
-
Target Engagement and Conformation: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding affinity.[1][15] Furthermore, the steric and electronic properties of fluorine can constrain the conformation of a molecule, locking it into a more bioactive shape for improved target engagement.[8][9][16]
Logical Workflow for Employing Fluorinated Pyridines
The decision to use a fluorinated pyridine should be a data-driven process integrated into the drug discovery workflow.
Figure 1: A logical workflow for the strategic incorporation of fluorine into a pyridine-containing lead compound.
Synthetic Protocols: Accessing Fluorinated Pyridines
A variety of synthetic methods are available, ranging from classical to modern photoredox-catalyzed reactions. The choice of method depends on the desired substitution pattern, scale, and functional group tolerance.[17][18][19][20][21]
Protocol 1: Synthesis of 2-Fluoropyridine via Halogen Exchange (Halex)
This method is a robust and scalable approach suitable for electron-deficient pyridines, involving the nucleophilic substitution of a chloride with fluoride.[17][19]
Principle: The Halex reaction leverages a nucleophilic aromatic substitution (SNAr) mechanism. An electron-withdrawing group (in this case, the pyridine nitrogen) activates the ring, making the 2-position susceptible to attack by a fluoride anion (from KF). High temperatures are typically required to overcome the activation energy.
Materials:
-
2-Chloropyridine
-
Potassium Fluoride (KF), spray-dried for high surface area
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent the formation of 2-hydroxypyridine as a major byproduct.[17]
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-chloropyridine (1.0 equiv) and anhydrous DMSO (approx. 3-5 mL per mmol of substrate).
-
Addition of Fluoride Source: Add spray-dried potassium fluoride (2.0 equiv) to the solution. The high surface area of spray-dried KF is crucial for reactivity.[17]
-
Heating: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous sodium bicarbonate.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (3x volumes).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield pure 2-fluoropyridine.[17]
Troubleshooting:
-
Low Conversion: Incomplete reaction may be due to insufficiently active KF (ensure it is anhydrous and high-surface area) or a substrate that is not electron-deficient enough for the Halex conditions.[17]
-
Byproduct Formation: The primary byproduct is often 2-hydroxypyridine, caused by residual water. Ensure all reagents and glassware are scrupulously dry.[17]
Protocol 2: Synthesis of a Substituted 3-Fluoropyridine via Photoredox Catalysis
This modern protocol demonstrates a one-pot synthesis from readily available ketone precursors, showcasing the power of visible-light-mediated reactions.[18][20]
Principle: This method involves the photoredox-catalyzed coupling of an α,α-difluoro-β-iodoketone with a silyl enol ether. A photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light (blue LEDs) and enters an excited state, enabling a single-electron transfer to the iodoketone. The resulting radical intermediate couples with the silyl enol ether. A subsequent one-pot condensation with an ammonia source (ammonium acetate) constructs the 3-fluoropyridine ring.[18]
Materials:
-
α,α-difluoro-β-iodoketone (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
fac-Ir(ppy)₃ photocatalyst (1-2 mol%)
-
Ammonium acetate (NH₄OAc, 5.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube or vial with stir bar
-
Blue LED light source (450-460 nm)
Step-by-Step Procedure:
-
Photoredox Coupling: In a Schlenk tube under an inert atmosphere (e.g., argon), combine the α,α-difluoro-β-iodoketone, silyl enol ether, and fac-Ir(ppy)₃ in anhydrous DMF.
-
Irradiation: Degas the solution with argon for 15 minutes. Place the tube approximately 5 cm from a blue LED light source and stir at room temperature for 12-24 hours. Monitor the consumption of the starting iodide by TLC.
-
One-Pot Condensation: After the initial coupling is complete (do not perform a workup), add ammonium acetate directly to the reaction mixture.[18]
-
Cyclization: Seal the tube and heat the mixture to 120 °C for 3 hours.[18]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted 3-fluoropyridine.
Case Studies: Fluorinated Pyridines in FDA-Approved Drugs
The theoretical benefits of fluorinated pyridines are borne out in numerous clinically successful drugs.
-
Vericiguat (Verquvo™): An oral soluble guanylate cyclase (sGC) stimulator for treating heart failure. Vericiguat contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. Structure-activity relationship (SAR) studies revealed that the introduction of this fluorine atom was critical for increasing metabolic stability and reducing clearance, contributing to its favorable pharmacokinetic profile.[13]
-
Lemborexant (Dayvigo™): A dual orexin receptor antagonist for the treatment of insomnia.[22] Lemborexant features a 5-fluoropyridine moiety. The screening of various fluorination patterns during its discovery process demonstrated that this specific substitution was crucial for achieving high in vitro binding affinity and an optimal overall pharmacological profile.[13]
-
Alpelisib (Piqray™): A PI3K inhibitor for certain types of breast cancer.[13] While not a direct ring fluorination, Alpelisib contains a trifluoromethyl group on the pyridine ring. This fluorinated moiety is key to its high metabolic stability and excellent oral bioavailability. X-ray crystallography revealed that it also contributes to high-affinity binding in the PI3K active site.[13]
Figure 2: The impact of strategic fluorination on the development of Vericiguat.
Advanced Applications: 18F-Labeling for PET Imaging
Beyond therapeutics, fluorinated pyridines are vital in diagnostics. The positron-emitting isotope ¹⁸F can be incorporated into pyridine-containing molecules to create radiotracers for Positron Emission Tomography (PET).[3][12] PET imaging allows for the non-invasive, real-time visualization of biological processes and drug distribution in vivo.[5][9] Synthetic methods are often adapted for rapid, late-stage ¹⁸F-labeling, with routes starting from pyridine N-oxides being particularly valuable as they provide access to ¹⁸F radioligands from a common precursor used for the non-radioactive standard.[21]
Conclusion
The strategic incorporation of fluorine into pyridine scaffolds is a powerful and validated strategy in medicinal chemistry. It provides a versatile toolkit for addressing fundamental challenges in drug discovery, including poor metabolic stability, suboptimal basicity, and insufficient target affinity. By understanding the underlying physicochemical principles and mastering the synthetic protocols to access these valuable compounds, researchers can significantly increase the probability of success in developing novel therapeutics and diagnostics. The continued development of innovative C-H fluorination and late-stage functionalization techniques promises to further expand the utility of this remarkable chemical entity.[2][23][24]
References
- Technical Support Center: Synthesis of Substituted 2-Fluoropyridines - Benchchem.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications.
- Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily.
- Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem.
- New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate.
- New method for introducing fluorinated components into molecules - Universität Münster.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed.
- Fluorine in drug discovery: Role, design and case studies.
- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry.
- Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI.
- Fluorine-containing drugs approved by the FDA in 2021 - 中国化学会期刊平台.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications - ACS.org.
- Application of Bioisosteres in Drug Design.
- Fluorine-containing drugs approved by the FDA in 2019.
- Diseases targeted by FDA-approved fluorinated drugs from 2015 to 2025.... - ResearchGate.
- Applications of Fluorine in Medicinal Chemistry - ACS Publications.
- Applications of Fluorine in Medicinal Chemistry - PubMed.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH.
- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI.
Sources
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- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® | MDPI [mdpi.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 23. eurekaselect.com [eurekaselect.com]
- 24. pubs.acs.org [pubs.acs.org]
Application Note: Precision Cytotoxicity Profiling of Novel Pyridinamines
This Application Note is designed as a high-level technical guide for researchers evaluating the cytotoxicity of novel pyridinamine derivatives. It prioritizes experimental rigor, specific chemical handling, and multiplexed assay design to distinguish between cytostatic and cytotoxic effects.
Abstract & Scientific Context
Pyridinamines (amino-pyridines) represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Dabrafenib, Imatinib analogs) and antimicrobial agents.[1] However, their physicochemical properties—specifically lipophilicity , basicity , and potential native fluorescence —introduce unique challenges in standard cytotoxicity profiling.
Traditional tetrazolium-based assays (MTT/MTS) often fail with pyridinamines due to metabolic interference and solubility issues. This guide outlines a multiplexed, orthogonal approach utilizing Resazurin (metabolic health), LDH Release (membrane integrity), and ATP quantification (cellular energy) to construct a robust toxicity profile.
Core Challenges with Pyridinamines
| Challenge | Impact on Assay | Mitigation Strategy |
| Autofluorescence | False positives in fluorescent assays (e.g., Resazurin, Calcein). | Spectral scanning of compounds; use of luminescent (ATP) or colorimetric (LDH) readouts. |
| Basicity (pKa ~6-9) | Can alter culture media pH, affecting pH-sensitive dyes. | Use strong buffering (HEPES) in assay media; verify pH post-treatment. |
| Low Solubility | Compound precipitation causes light scattering (OD interference). | Strict DMSO limits (<0.5%); centrifugation of supernatants before optical reading. |
Experimental Workflow Design
To ensure data integrity, we recommend a Multiplexed Workflow that measures two distinct cellular parameters from the same well. This distinguishes compounds that merely slow growth (cytostatic) from those that kill cells (cytotoxic).
Decision Matrix: Assay Selection
Before starting, characterize your specific pyridinamine derivatives using this logic flow to select the appropriate readout.
Figure 1: Decision matrix for selecting the optimal detection modality based on compound physicochemical properties.
Protocol A: The "Gold Standard" Multiplex (Resazurin + LDH)
Objective: Simultaneously measure metabolic activity (viability) and membrane rupture (death) in non-fluorescent pyridinamines. Reagents: Resazurin Sodium Salt (e.g., AlamarBlue), Lactate Dehydrogenase (LDH) Detection Kit.
Reagent Preparation
-
Resazurin Stock: Dissolve resazurin sodium salt in PBS (pH 7.4) to 0.15 mg/mL.[2] Filter sterilize (0.2 µm). Store at 4°C protected from light.
-
Assay Medium: Phenol-red free DMEM or RPMI + 10 mM HEPES + 5% FBS. (Phenol red interferes with fluorescence).
Step-by-Step Procedure
-
Cell Seeding: Seed cells (e.g., A549, HepG2) at 5,000–10,000 cells/well in 96-well plates. Incubate 24h to adhere.
-
Compound Treatment:
-
Prepare 1000x stocks of pyridinamines in DMSO.
-
Dilute to 2x working concentration in Assay Medium .
-
Add 100 µL of 2x compound to 100 µL of cells (Final DMSO = 0.5%).
-
Controls: Vehicle (DMSO), Positive Control (10 µM Staurosporine or 1% Triton X-100 for LDH max release), Blanks (Media + Compound, no cells).
-
-
Incubation: Incubate for 24–72 hours at 37°C, 5% CO2.
-
Multiplex Readout:
-
Step 4a (LDH Harvest): Carefully remove 50 µL of supernatant from each well and transfer to a new clear-bottom plate. Store at 4°C (or process immediately for LDH).
-
Step 4b (Resazurin Addition): Add 20 µL of Resazurin stock to the remaining 150 µL in the original cell plate.
-
Step 4c (Incubation): Incubate cell plate for 2–4 hours at 37°C.
-
Step 4d (Read): Measure Fluorescence (Ex 560 nm / Em 590 nm).
-
Step 4e (LDH Assay): Add LDH reaction mix to the supernatant plate (from Step 4a). Incubate 30 min in dark. Measure Absorbance at 490 nm.[3]
-
Data Calculation
-
Viability (%):
-
Cytotoxicity (%):
Protocol B: Luminescent ATP Assay (For Fluorescent Compounds)
Objective: Quantify ATP as a direct marker of metabolically active cells when pyridinamine autofluorescence precludes Resazurin use. Reagents: CellTiter-Glo® (Promega) or equivalent ATP-luciferase kit.
Rationale
Pyridinamines with extended conjugation systems often fluoresce in the blue/green spectrum. Luminescence (chemical light generation) avoids excitation light, bypassing this interference.
Step-by-Step Procedure
-
Preparation: Equilibrate ATP reagent and cell plates to room temperature (RT) for 30 mins. (Critical for consistent enzyme kinetics).
-
Volume Equalization: Ensure well volume is 100 µL.
-
Lysis & Reaction: Add 100 µL of ATP reagent directly to wells.
-
Mixing: Orbitally shake for 2 mins to induce cell lysis.
-
Stabilization: Incubate at RT for 10 mins to stabilize the luminescent signal.
-
Read: Measure Total Luminescence (integration time 0.5–1.0 sec).
Mechanism of Action Visualization
Understanding how these assays map to cell death pathways is crucial for interpreting pyridinamine toxicity.
Figure 2: Correlation between cellular toxicity events and assay readouts.[4] Resazurin and ATP detect early metabolic stress; LDH confirms physical cell destruction.
Quality Control & Troubleshooting
To ensure "Trustworthiness" (Part 2 of requirements), every plate must contain internal validation metrics.
Validation Metrics
-
Z-Factor (Z'): Must be > 0.5 for screening assays.
(Where p = positive control, n = negative control). -
Signal-to-Background (S/B): Should be > 5 for Resazurin and > 10 for ATP assays.
Troubleshooting Pyridinamines
| Observation | Root Cause | Solution |
| High background in "No Cell" wells | Compound autofluorescence or reduction. | Subtract "Compound Only" blank from all readings. Switch to ATP assay. |
| Precipitate visible | Solubility limit exceeded. | Check visual solubility. Reduce concentration or use a solubility-enhancing vehicle (e.g., cyclodextrin). |
| Color shift in media | pH shift due to basic pyridinamine. | Increase HEPES buffer concentration to 25 mM. |
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5] Link
-
Promega Corporation. (2024). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link
-
Thermo Fisher Scientific. (2023). CyQUANT™ LDH Cytotoxicity Assay. Link
-
Ivanov, D. P., et al. (2014). Multiplexing Spheroid Volume, Resazurin and Acid Phosphatase Viability Assays for High-Throughput Screening of Tumour Spheroids. PLOS ONE. Link
-
Adan, A., et al. (2016). In vitro cytotoxicity and cell viability assays: Principles, advantages, and disadvantages. Current Pharmaceutical Biotechnology. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Note: Comprehensive Assessment of Biological Activity in Substituted Pyridines
Introduction: The Pyridine Pharmacophore
Substituted pyridines represent one of the most privileged scaffolds in medicinal chemistry, appearing in over 7,000 existing drugs and bioactive molecules (e.g., Sorafenib, Isoniazid, Nifedipine).[1] The core pyridine ring acts as a hydrogen bond acceptor via its nitrogen lone pair, while its electron-deficient
However, the biological assessment of these compounds requires specific methodological nuances. The basicity of the pyridine nitrogen (
This guide provides a validated, three-tiered approach to assessing these compounds: In Silico Prediction , Antimicrobial Screening , and Anticancer/Cytotoxicity Profiling .[1]
Part 1: In Silico Prediction & Molecular Docking[1][2]
Before wet-lab synthesis, computational modeling is essential to prioritize candidates.[1] For substituted pyridines, the critical variable is the protonation state of the ring nitrogen.
Protocol 1.0: Pharmacophore Modeling & Docking Pipeline
Objective: Predict binding affinity and orientation (pose) of substituted pyridines against a target protein (e.g., Kinase domain or Bacterial InhA).
Step-by-Step Methodology:
-
Ligand Preparation:
-
Generate 3D structures from 2D SMILES.
-
Critical Step: Generate ionization states at pH 7.4
2.0. Substituted pyridines (especially with electron-donating groups at C2/C6) may be protonated at physiological pH.[1] -
Minimize energy using the OPLS3e or MMFF94 force field.
-
-
Protein Preparation:
-
Download the crystal structure from the PDB.
-
Remove water molecules (unless bridging).[1]
-
Add hydrogens and optimize H-bond networks (PropKa) to ensure the active site residues (e.g., Asp, Glu) are correctly protonated to interact with the pyridine nitrogen.
-
-
Grid Generation:
-
Define the active site box centered on the co-crystallized ligand (extend 10-15 Å).
-
-
Docking & Scoring:
-
Perform flexible ligand docking (e.g., Glide XP or AutoDock Vina).[1]
-
Validation: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be considered valid [1].
-
-
Interaction Analysis:
-
Filter results not just by "Docking Score" but by the presence of the "Hinge Binder" motif (for kinases) where the pyridine nitrogen accepts a hydrogen bond from the backbone amide.
-
Visualization: In Silico Workflow
Figure 1: Validated computational workflow for pyridine derivatives emphasizing protonation state handling.
Part 2: Antimicrobial Efficacy Screening (MIC)[1]
Many substituted pyridines (e.g., isoniazid derivatives) target bacterial cell wall synthesis.[1] The Gold Standard for assessment is the Broth Microdilution Method adhering to CLSI M07 guidelines [2].
Protocol 2.0: Broth Microdilution Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
96-well sterile polystyrene plates (U-bottom).
-
Resazurin dye (0.015%) (Optional, for visual endpoint).[1]
Procedure:
-
Stock Preparation: Dissolve the pyridine derivative in DMSO.
-
Note: Final DMSO concentration in the assay well must be
to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Prepare a direct colony suspension equivalent to a 0.5 McFarland standard.[1]
-
Dilute 1:150 in CAMHB to reach a final concentration of
CFU/mL [2].
-
-
Plate Setup:
-
Incubation: 16-20 hours at 35
2°C (ambient air). -
Readout:
-
Visual: Identify the lowest concentration with no visible turbidity.
-
Resazurin Modification: Add 30
L resazurin. Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).[1]
-
Data Interpretation:
| MIC Value ( | Interpretation (General Guide) |
| Highly Active (Potent) | |
| Moderately Active | |
| Weak Activity | |
| Inactive |
Part 3: Anticancer & Cytotoxicity Assessment (MTT Assay)[1]
Substituted pyridines are frequent scaffolds for kinase inhibitors (e.g., VEGFR, EGFR inhibitors).[1] The MTT assay is the standard initial screen, but it carries a specific risk for this chemical class: Chemical Interference . Some pyridine derivatives with high reduction potentials can chemically reduce MTT to formazan without live cells, leading to false negatives (appearing non-toxic).[1]
Protocol 3.0: Validated MTT Assay with Interference Check
Objective: Measure cell viability (
Reagents:
-
Solubilization Buffer: DMSO or acidified isopropanol.[1]
Procedure:
-
Seeding: Seed tumor cells (e.g., HeLa, A549) at
cells/well in 96-well plates.[1] Incubate 24h for attachment.-
Edge Effect Control: Fill outer wells with PBS, not cells, to prevent evaporation artifacts.[1]
-
-
Treatment: Treat cells with serial dilutions of the pyridine derivative for 48-72 hours.
-
MTT Addition: Add 20
L of MTT stock to each well. Incubate 3-4 hours at 37°C. -
Solubilization: Aspirate media carefully. Add 150
L DMSO. Shake for 15 mins. -
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Visualization: MTT Signaling & Workflow
Figure 2: MTT assay mechanism and workflow including the critical cell-free interference check.
Part 4: SAR Analysis & Data Interpretation[1]
Once
-
Position of Substitution:
-
Electronic Effects:
Self-Validating Check: If a series of compounds shows flat SAR (all equipotent), suspect precipitation in the assay media or non-specific binding (PAINS).[1] Always verify solubility in the assay buffer using dynamic light scattering (DLS) or simple turbidity checks.
References
-
Hevener, K. E., et al. (2009).[1] Validation of molecular docking programs for virtual screening. Journal of Chemical Information and Modeling.
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.[4]
-
Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Stockert, J. C., et al. (2012).[1] MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.
Sources
Application Notes and Protocols for Studying the Interaction of Small Molecules with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Protein Kinases in Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[2] Given their central role in cellular signaling, it is not surprising that dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3] This has made protein kinases one of the most important classes of drug targets in modern medicine.[1]
The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a highly successful therapeutic strategy.[4] However, due to the conserved nature of the ATP pocket across the kinome, achieving inhibitor selectivity remains a significant challenge.[4] A thorough understanding of how a small molecule interacts with its target kinase is therefore paramount for developing safe and effective drugs. This involves characterizing not only the binding affinity and kinetics but also the inhibitor's effect on enzyme activity and its engagement with the target in a cellular context.
This guide provides a detailed overview of established and cutting-edge protocols for characterizing the interaction of small molecules with protein kinases. We will delve into the principles behind each technique, provide step-by-step experimental protocols, and offer insights into data interpretation and troubleshooting.
I. Foundational Biochemical Assays: Measuring Kinase Activity
The most direct way to assess the effect of a small molecule on a protein kinase is to measure its impact on the enzyme's catalytic activity. These assays form the bedrock of kinase inhibitor discovery and are often employed in high-throughput screening (HTS) campaigns.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF assays are a popular choice for their robustness, sensitivity, and amenability to automation.[5][6] They are based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.
Principle of HTRF Kinase Assays:
The HTRF KinEASE™ platform, for example, provides a universal method for assessing the activity of a wide range of serine/threonine and tyrosine kinases.[1][7] The assay involves a kinase, a biotinylated substrate peptide, and ATP. Upon phosphorylation by the kinase, a europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor, e.g., XL665) are added.[5][8] If the substrate is phosphorylated, the binding of both the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.[8]
Caption: Workflow of a typical HTRF kinase assay.
Protocol: HTRF KinEASE™ TK Assay [5][7]
This protocol is a general guideline and should be optimized for each specific kinase.
Materials:
-
Kinase of interest
-
HTRF KinEASE™ TK substrate, biotinylated
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
HTRF KinEASE™ TK detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
HTRF detection buffer
-
Small molecule inhibitor stock solution (in DMSO)
-
Low-volume 384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the small molecule inhibitor in DMSO. Then, dilute the compounds to the desired final concentration in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of the HTRF detection reagents diluted in HTRF detection buffer. The EDTA in the detection buffer will chelate Mg2+, a necessary cofactor for most kinases.
-
Add 5 µL of Streptavidin-XL665 diluted in HTRF detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
AlphaLISA® and AlphaScreen® Assays
Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is another bead-based assay that is highly sensitive and versatile.[9][10]
Principle of AlphaLISA® Kinase Assays:
In a typical kinase assay, a biotinylated substrate is used.[11] After the kinase reaction, streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated Acceptor beads are added.[10] When the substrate is phosphorylated, the Donor and Acceptor beads are brought into close proximity.[11] Upon excitation of the Donor beads at 680 nm, they release singlet oxygen molecules which can travel up to 200 nm.[11] If an Acceptor bead is within this range, the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected at 615 nm.[9][10]
Caption: Principle of Differential Scanning Fluorimetry (DSF).
Protocol: DSF for Kinase-Inhibitor Binding [12] Materials:
-
Purified protein kinase
-
DSF buffer (e.g., HEPES, pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Small molecule inhibitor
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Reagent Preparation:
-
Dilute the SYPRO Orange dye to a 50x working stock in DSF buffer.
-
Prepare a solution of the protein kinase at a final concentration of 2-5 µM in DSF buffer.
-
Prepare serial dilutions of the inhibitor in DSF buffer.
-
-
Assay Setup:
-
In a 96-well qPCR plate, add the protein solution, the inhibitor dilution (or buffer for control), and the SYPRO Orange dye to a final volume of 20 µL. The final dye concentration is typically 5x.
-
-
Thermal Denaturation:
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the data to a Boltzmann equation to determine the Tm.
-
Calculate the ΔTm by subtracting the Tm of the protein alone from the Tm of the protein with the inhibitor.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics (kon, koff) and affinity (KD) of a small molecule to a protein. [13][14] Principle of SPR:
In a typical SPR experiment, the protein (ligand) is immobilized on a sensor chip with a thin gold film. [14]A solution containing the small molecule (analyte) is then flowed over the sensor surface. [15]The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. [14]This change is proportional to the mass bound to the surface and is recorded in a sensorgram. [14] Protocol: SPR for Kinase-Inhibitor Interaction Analysis [16][17] Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit for immobilization
-
Purified protein kinase
-
Small molecule inhibitor
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor surface using the amine coupling kit.
-
Inject the protein kinase solution over the activated surface to immobilize it.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Inject a series of concentrations of the small molecule inhibitor over the sensor surface (association phase).
-
Switch to flowing running buffer over the surface to monitor the dissociation of the inhibitor (dissociation phase).
-
Regenerate the sensor surface between different analyte injections if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC is a highly quantitative biophysical technique that measures the heat released or absorbed during a binding event. [18][19]It is considered the gold standard for determining the thermodynamic parameters of a binding interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [20] Principle of ITC:
An ITC instrument consists of a reference cell and a sample cell. [21]The sample cell contains the protein, and a syringe contains the small molecule inhibitor. [18]The inhibitor is titrated into the sample cell in a series of small injections. Each injection results in a heat change that is measured by the instrument. [19]As the protein becomes saturated with the inhibitor, the heat change per injection diminishes. Protocol: ITC for Kinase-Inhibitor Binding [18][20] Materials:
-
ITC instrument
-
Purified protein kinase
-
Small molecule inhibitor
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the protein kinase and dissolve the inhibitor in the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Fill the sample cell with the protein solution (typically 5-50 µM).
-
Fill the injection syringe with the inhibitor solution (typically 10-20 times the protein concentration).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 120-180 seconds between injections.
-
-
Data Analysis:
-
Integrate the heat change for each injection and plot it against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine KD, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTlnKA (where KA = 1/KD).
-
Table 2: Comparison of Biophysical Techniques
| Feature | DSF / TSA | SPR | ITC |
| Measures | Thermal Stability (Tm shift) | Binding Kinetics (kon, koff) & Affinity (KD) | Binding Thermodynamics (KD, ΔH, ΔS, n) |
| Principle | Fluorescence | Refractive Index Change | Heat Change |
| Labeling | Requires fluorescent dye | Label-free | Label-free [18] |
| Throughput | High | Medium to High | Low to Medium |
| Information | Qualitative to semi-quantitative binding | Quantitative kinetics and affinity | "Gold standard" for thermodynamics [20] |
III. Cellular and Proteomic Approaches: Assessing Target Engagement and Selectivity
While in vitro assays are crucial, it is equally important to determine if a small molecule engages its target kinase within the complex environment of a living cell. [3]Cellular assays provide more physiologically relevant data on inhibitor potency and selectivity. [22]
Cellular Target Engagement Assays
NanoBRET™ Target Engagement Assay:
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells. [23][24] Principle of NanoBRET™:
The kinase of interest is expressed as a fusion protein with NanoLuc® luciferase. [23]A fluorescently labeled tracer compound that binds to the kinase is added to the cells. [25]When the tracer binds to the NanoLuc®-kinase fusion, it brings the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). [23]An unlabeled test compound that competes for the same binding site will displace the tracer, leading to a decrease in the BRET signal. [24]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ Kinase Target Engagement Assay [23][26] Materials:
-
HEK293 cells
-
Vector encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Small molecule inhibitor
-
White 96-well assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and plate them in the 96-well plates. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor.
-
Treat the cells with the inhibitor dilutions and the NanoBRET™ tracer for 2 hours at 37 °C.
-
-
Detection:
-
Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the inhibitor concentration to determine the cellular IC50.
-
Chemical Proteomics for Kinase Inhibitor Profiling
Chemical proteomics approaches, such as the use of "kinobeads," allow for the unbiased profiling of the kinase targets of a small molecule in a cellular context. [4][27] Principle of Kinobeads:
Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors. [4][28]When a cell lysate is incubated with the kinobeads, a large portion of the cellular kinome is captured. [29]In a competitive binding experiment, the lysate is pre-incubated with a free small molecule inhibitor. [29]This inhibitor will compete with the kinobeads for binding to its target kinases. [28]The kinases that are bound by the free inhibitor will not be captured by the beads. By using quantitative mass spectrometry to identify and quantify the proteins bound to the beads in the presence and absence of the inhibitor, the targets of the inhibitor can be identified. [29] Protocol: Kinobeads-based Kinase Profiling [27][29] Materials:
-
Cells of interest
-
Lysis buffer
-
Kinobeads
-
Small molecule inhibitor
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysis: Prepare a lysate from the cells of interest.
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of the small molecule inhibitor or DMSO (control).
-
Add the kinobeads to the lysate and incubate to allow for kinase binding.
-
-
Affinity Purification:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Mass Spectrometry:
-
Digest the eluted proteins into peptides.
-
Analyze the peptides by LC-MS/MS to identify and quantify the proteins.
-
-
Data Analysis:
-
Compare the abundance of each identified kinase in the inhibitor-treated samples to the control sample.
-
Kinases that show a dose-dependent decrease in binding to the beads are identified as targets of the inhibitor.
-
Conclusion
The study of small molecule interactions with protein kinases is a multifaceted endeavor that requires a combination of biochemical, biophysical, and cellular approaches. The protocols outlined in this guide provide a comprehensive toolkit for researchers to thoroughly characterize kinase inhibitors, from initial high-throughput screening to in-depth mechanistic studies and cellular target validation. By carefully selecting and applying these methods, scientists can gain a deeper understanding of their compounds' mode of action, leading to the development of more selective and effective kinase-targeted therapies.
References
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. Available at: [Link]
-
Vivian, J. T., & Callihan, P. (2025, January 29). A beginner's guide to differential scanning fluorimetry. The Biochemist. Retrieved from [Link]
-
Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved from [Link]
-
Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]
-
Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 2(2), 161-169. Available at: [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. Available at: [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Addgene. (2023, November 9). Protocol for performing and optimizing differential scanning fluorimetry experiments. Retrieved from [Link]
-
Mycenax. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
-
Nordin, H., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(2), 359-368. Available at: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available at: [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Available at: [Link]
-
Abe, Y., et al. (2009). High-throughput kinase assay based on surface plasmon resonance. Analytical Biochemistry, 385(2), 245-252. Available at: [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). AlphaLISA. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Retrieved from [Link]
-
Statz, C. M., et al. (2023). Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers in Immunology, 14, 1195536. Available at: [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
-
Nuvisan. (n.d.). Surface plasmon resonance - Biophysics. Retrieved from [Link]
-
Noor, R. E., et al. (2025). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. International Journal of Molecular Sciences, 26(16), 8888. Available at: [Link]
-
Drewry, D. H., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1303531. Available at: [Link]
-
Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
- Hillig, R. C., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets (pp. 1-46). Wiley-VCH.
-
Scheuermann, T. H., & Pikkemaat, M. G. (2014). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (91), e51902. Available at: [Link]
-
Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Retrieved from [Link]
-
Charlier, L., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 893. Available at: [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Kugler, M., et al. (2024). Impact of protein and small molecule interactions on kinase conformations. eLife, 13, e93640. Available at: [Link]
-
Shan, Y., et al. (2011). Ligand Binding Pathways to the p38 Kinase. Biophysical Journal, 101(6), 1444-1453. Available at: [Link]
-
Sciety. (n.d.). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. Retrieved from [Link]
-
Shomu's Biology. (2021, May 9). Isothermal Titration Calorimetry | ITC | Biochemistry [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. revvity.com [revvity.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
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- 11. resources.revvity.com [resources.revvity.com]
- 12. cell.com [cell.com]
- 13. nuvisan.com [nuvisan.com]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Khan Academy [khanacademy.org]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 23. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 24. promegaconnections.com [promegaconnections.com]
- 25. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 26. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 27. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on Fluoropyridines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on fluoropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure the success of your experiments.
Introduction
Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a fundamental transformation in modern organic synthesis, particularly in the field of medicinal chemistry. The high electronegativity of the fluorine atom, coupled with the electron-deficient nature of the pyridine ring, makes the ortho (2- and 6-) and para (4-) positions highly susceptible to nucleophilic attack.[1] This reactivity profile allows for the reliable and often high-yielding introduction of a wide array of nucleophiles. A key advantage of using fluoropyridines is that the C-F bond, despite being the strongest single bond to carbon, renders fluoride an excellent leaving group in this context. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized Meisenheimer intermediate.[1] Consequently, fluoropyridines are often more reactive than their chloro- or bromo- counterparts, which can allow for the use of milder reaction conditions and broader functional group tolerance.[1]
This guide will address common challenges encountered during these reactions and provide practical, evidence-based solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on a 2-fluoropyridine not proceeding to completion?
A1: Incomplete conversion can stem from several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Activation: The pyridine ring may not be sufficiently electron-deficient. While the fluorine atom is activating, additional electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine will significantly increase the reaction rate. If your substrate lacks such groups, more forcing conditions may be necessary.
-
Nucleophile Reactivity: The nucleophile may not be strong enough. Anionic nucleophiles are generally more reactive than their neutral counterparts. If you are using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base is crucial to generate the more reactive anionic species in situ.
-
Base Strength: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, leading to a sluggish reaction. Conversely, a base that is too strong can lead to side reactions, such as decomposition of the starting material or product.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.[2] If you are using a protic solvent, it can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[3] If your reaction is slow at room temperature, consider carefully increasing the temperature while monitoring for potential decomposition.
Q2: I am observing the formation of a significant amount of a defluorinated byproduct. What is causing this and how can I prevent it?
A2: Defluorination is a common side reaction, particularly in the presence of strong bases and certain catalysts.[4]
-
Mechanism of Defluorination: This side reaction can occur through various pathways, often promoted by strong bases or transition metal catalysts used in cross-coupling reactions.
-
Mitigation Strategies:
-
Base Selection: Switch to a milder base. For instance, if you are using a strong base like NaH or KOtBu, consider using weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]
-
Temperature Control: Lowering the reaction temperature can often suppress the rate of defluorination relative to the desired SNAr reaction.[4]
-
Inert Atmosphere: For reactions sensitive to moisture, particularly those using strong bases, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[1]
-
Q3: Why does nucleophilic attack on fluoropyridines preferentially occur at the 2- and 4-positions?
A3: The regioselectivity of nucleophilic attack on the pyridine ring is a direct consequence of the stability of the intermediate formed during the reaction.[5][6]
-
Meisenheimer Intermediate Stability: The SNAr reaction proceeds through a two-step addition-elimination mechanism, with the initial nucleophilic attack forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Role of the Nitrogen Atom: When the nucleophile attacks at the 2- or 4-position, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization.[5][6] In contrast, attack at the 3-position does not allow for this resonance stabilization involving the nitrogen atom.[5][6] Consequently, the activation energy for attack at the 2- and 4-positions is lower, leading to the observed regioselectivity.[5][6]
Common Problems and Solutions
Problem 1: Low Yield and/or Slow Reaction Rate
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Nucleophile | Increase the nucleophilicity by using a stronger base to deprotonate the nucleophile or by switching to a more polar aprotic solvent. |
| Insufficient Electrophilicity | If possible, modify the substrate to include an electron-withdrawing group ortho or para to the fluorine. Alternatively, more forcing conditions (higher temperature, longer reaction time) may be required. |
| Inappropriate Solvent | Switch to a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating cations, leaving the anionic nucleophile more "naked" and reactive.[2] |
| Low Temperature | Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without causing significant decomposition. |
Problem 2: Competing Side Reactions (e.g., Defluorination, Dimerization)
| Potential Cause | Troubleshooting Steps & Explanation |
| Base is too Strong | Use a milder base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[4] |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often be determined through small-scale optimization experiments.[7] |
| Presence of Water | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (N₂ or Ar), especially when using strong bases.[1] |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Emulsion during Workup | Add brine (saturated aqueous NaCl solution) to the aqueous layer to break up emulsions. |
| Product is Water Soluble | If the product has high polarity, it may partition into the aqueous layer. Perform multiple extractions with an organic solvent. In some cases, back-extraction of the combined organic layers with a small amount of acidic or basic aqueous solution can help remove impurities. |
| Co-elution during Chromatography | If the product and starting material have similar polarities, try a different solvent system for column chromatography. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can improve separation. |
Mechanism & Optimization
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization.
The SNAr Mechanism on 2-Fluoropyridine
The reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, which is activated by the electron-withdrawing nitrogen atom of the pyridine ring. This forms a high-energy, resonance-stabilized anionic intermediate called a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[5][6]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.
Caption: General mechanism of SNAr on 2-fluoropyridine.
Key Optimization Parameters
| Parameter | Impact on Reaction | Optimization Strategy |
| Solvent | Affects nucleophile reactivity and solubility of reagents. Polar aprotic solvents (DMSO, DMF) are generally best. | Screen a range of polar aprotic solvents. Consider co-solvents to improve solubility if needed. |
| Base | Activates the nucleophile. Strength and type can influence side reactions. | Start with a common inorganic base like K₂CO₃ or Cs₂CO₃. If the reaction is slow, consider a stronger base like NaH or KOtBu, but monitor for side products. |
| Temperature | Affects reaction rate. Higher temperatures can increase the rate but may also promote decomposition or side reactions. | Begin at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring. |
| Concentration | Can influence reaction kinetics. | Typically, reactions are run at concentrations between 0.1 M and 1.0 M. |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting SNAr reactions.
Experimental Protocols
General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of a 2-fluoropyridine with a secondary amine.
Materials:
-
2-Fluoropyridine derivative (1.0 equivalent)
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-fluoropyridine derivative, the amine nucleophile, and the base.
-
Add the anhydrous solvent to achieve a concentration of approximately 0.2-0.5 M.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
References
-
Organic Chemistry. (n.d.). Nucleophilic Aromatic Substitution on Pyridine. Retrieved from [Link]
- Du, P., Zhao, J., Liu, S., & Yue, Z. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 15(1), 1-9.
-
National Center for Biotechnology Information. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]
-
American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (2020, September 24). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
Springer. (2009, December 4). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. Retrieved from [Link]
-
American Chemical Society. (2020, September 24). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. Retrieved from [Link]
-
WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
MDPI. (2006, February 25). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"how to increase the stability of aminopyridine derivatives in solution"
[1]
Diagnostic & Decision Hub
Welcome to the Technical Support Center. If you are observing instability in your aminopyridine (AP) formulations—manifesting as discoloration, precipitation, or potency loss—use the decision tree below to identify the root cause before proceeding to the troubleshooting guides.
Figure 1: Instability Diagnostic Flowchart
Caption: Diagnostic logic flow for identifying degradation mechanisms in aminopyridine solutions based on visual and analytical observations.
Technical Troubleshooting Guide
This section details the mechanistic "Why" and the practical "How" for stabilizing aminopyridine derivatives (2-AP, 3-AP, 4-AP).
Issue 1: Oxidative Degradation (Yellowing/Browning)
Mechanism: Aminopyridines are electron-rich. The exocyclic amine group and the ring nitrogen are susceptible to attack by reactive oxygen species (ROS).
-
Primary Pathway: Formation of N-oxides (e.g., 4-aminopyridine-N-oxide) or azo-dimers.
-
Catalysts: Trace metal ions (
, ) in water can catalyze radical formation.
Corrective Actions:
-
pH Modulation (The pKa Effect):
-
Insight: Protonated aminopyridines are significantly more resistant to oxidation because the lone pair electrons are occupied by a proton (
). -
Action: Maintain solution pH 1–2 units below the pKa of the specific derivative.
-
Data: 4-Aminopyridine (
) is most stable at pH 4.0–7.0. 2-Aminopyridine ( ) requires lower pH (pH 4.0–5.0) to ensure full protonation.
-
-
Deoxygenation:
-
Action: Sparge all buffers with Nitrogen (
) or Argon for 15 minutes prior to dissolution.
-
-
Chelation:
-
Action: Add 0.05% w/v EDTA to sequester trace metals that catalyze oxidation.
-
Issue 2: Photodegradation
Mechanism: The pyridine ring absorbs UV light (approx. 250–300 nm). Excitation leads to ring-opening reactions or dimerization, often resulting in "mystery peaks" on HPLC and solution darkening.
Corrective Actions:
-
Container Specification:
-
Mandatory: Use Amber Type I Borosilicate Glass . Clear glass allows UV transmission that accelerates degradation by >50x compared to dark controls.
-
-
Lab Protocol:
-
Action: Wrap reaction vessels in aluminum foil during synthesis or prolonged stirring.
-
Issue 3: Solubility & Precipitation
Mechanism: Aminopyridines are highly soluble as salts (hydrochlorides) but less soluble as free bases. If the pH drifts above the pKa, the molecule deprotonates to the neutral free base, which may precipitate or adsorb to plastic surfaces (polystyrene/polypropylene).
Corrective Actions:
-
Buffer Selection: Use Citrate or Phosphate buffers with high buffering capacity (50 mM) to prevent pH drift.
-
Surface Passivation: For low-concentration studies (<10 µM), use silanized glass to prevent adsorption of the cationic species.
Comparative Data: Stability Windows
Use this table to select the optimal pH environment for your specific derivative.
| Derivative | Structure | pKa (Ring N) | Optimal Stability pH | Primary Risk |
| 4-Aminopyridine | Para-amino | 9.17 | pH 4.0 – 7.0 | Oxidation (High pH), Light |
| 2-Aminopyridine | Ortho-amino | 6.86 | pH 3.0 – 5.0 | Dimerization, Volatility |
| 3-Aminopyridine | Meta-amino | 6.00 | pH 3.0 – 5.0 | Oxidation (Rapid) |
| 3,4-Diaminopyridine | Di-amino | 9.1 (approx) | pH 4.0 – 6.0 | Extreme Oxidation Sensitivity |
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Ultra-Stable Stock Solution (10 mM)
Objective: Create a stock solution stable for >6 months at 4°C.
Materials:
-
Aminopyridine derivative (High Purity >99%).
-
Solvent: 0.1 M HCl (aqueous) OR Phosphate Buffer pH 4.5.
-
Container: Amber Volumetric Flask.
Protocol:
-
Solvent Prep: Sparge 50 mL of 0.1 M HCl with
gas for 10 minutes. Why: Removes dissolved oxygen. -
Weighing: Weigh the derivative accurately. Note: 4-AP is hygroscopic; weigh quickly.
-
Dissolution: Add solid to the sparged solvent. Sonicate for 2 minutes if necessary.
-
Filtration: Filter through a 0.22 µm PVDF filter (Low protein binding) into an Amber Vial .
-
Storage: Flush the headspace of the vial with Argon gas, cap tightly, and store at 4°C.
SOP-02: Forced Degradation Validation (Stress Test)
Objective: Confirm your analytical method (HPLC) can detect degradation products.
-
Oxidative Stress: Mix stock solution 1:1 with 3%
. Incubate at RT for 4 hours.-
Success Criteria: HPLC shows decrease in parent peak and appearance of early-eluting N-oxide peaks.
-
-
Photolytic Stress: Expose solution in clear glass to UV light (254 nm) for 24 hours.
-
Success Criteria: Appearance of late-eluting dimer peaks.
-
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO to prepare stock solutions of aminopyridines? A: Yes, DMSO is an excellent solvent for these derivatives. However, DMSO is hygroscopic and can act as an oxidant over long periods.
-
Recommendation: Store DMSO stocks at -20°C. For room temperature experiments, aqueous acidic buffers (pH 4-5) are superior for chemical stability.
Q2: My 3,4-diaminopyridine solution turned pink immediately. Why? A: This derivative is highly prone to auto-oxidation due to the electron-donating effect of two amino groups.
-
Fix: You must add an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid (0.1%) to the buffer immediately. Work under inert atmosphere (Glovebox) if possible.
Q3: How does temperature affect the shelf-life? A: According to Arrhenius kinetics, degradation rates roughly double for every 10°C increase.
-
Data: 4-Aminopyridine is stable for 6 months at 4°C and 25°C, but shows degradation at 37°C after 1 month if not protected from light.[1] Always store refrigerated.
References
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002).[1] "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding, 6(2), 155–157.[1][2]
-
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). "Stability of 4-DMAP in solution." Drug Development and Industrial Pharmacy, 27(9), 997–1001.
-
Delvigne, A., et al. (2007). "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways." Journal of Pharmaceutical and Biomedical Analysis, 43(2), 558-564.
-
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.
"refining protocols for biological assays involving hydrophobic compounds"
Technical Support Center: Hydrophobic Compound Assay Optimization
Subject: Refining Protocols for Biological Assays Involving Hydrophobic Compounds From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams
Introduction: The "Greasy Compound" Paradox
Welcome to the technical support center. If you are reading this, you are likely facing the "Greasy Compound" paradox: the most potent drug candidates often display the worst physicochemical properties. Hydrophobic compounds (LogP > 3) defy the aqueous environments of biological assays. They stick to plastic tips, precipitate at the micro-scale, and segregate into the meniscus, leading to false negatives (loss of potency) or false positives (aggregates causing non-specific toxicity).
This guide is not a generic manual. It is a system of causality-based protocols designed to maintain compound integrity from the source plate to the read-out.
Module 1: The Vessel & The Vehicle (Material Selection)
The Core Problem: Standard polystyrene (PS) plates are hydrophobic. If you add a hydrophobic drug to a hydrophobic plate in an aqueous buffer, the drug will migrate to the plastic walls to escape the water. This is Non-Specific Binding (NSB).
Protocol 1.1: Material Selection Matrix
Stop using standard tissue-culture treated plates for compound storage or serial dilution.
| Component | Standard Material (Avoid) | Recommended Material | Mechanism of Action |
| Storage Plate | Polystyrene (PS) | Polypropylene (PP) | PP is chemically resistant and has lower binding affinity for hydrophobic small molecules than PS. |
| Assay Plate | Standard TC-Treated | NBS / Ultra-Low Attachment | Non-Binding Surface (NBS) plates have a hydrophilic hydrogel coating (e.g., polyethylene oxide) that creates a hydration barrier, repelling hydrophobic drugs. |
| Pipette Tips | Standard Polypropylene | Low-Retention / Fluoropolymer | Standard tips retain ~1-2% of liquid. For "sticky" compounds, this loss is cumulative. Low-retention tips use a fluoropolymer coating to slide liquid off. |
| Seals | Adhesive Glue | Heat Seal / Silicone Mat | Glue adhesives contain organic solvents that can leach into DMSO or adsorb volatile compounds. |
Expert Insight: If you observe a "hook effect" (loss of efficacy at high concentrations) only in the first few wells of a dilution series, you are likely losing compound to the tip walls during mixing. Switch to low-retention tips immediately.
Module 2: The "Intermediate Shift" Dilution Protocol
The Core Problem: The "Solubility Cliff." Directly pipetting a 10 mM DMSO stock into an aqueous assay buffer (1:1000 dilution) creates a massive energy shock. The compound often crashes out of solution into invisible micro-aggregates before it can disperse.
The Solution: The Intermediate Shift. We introduce a "landing pad" step using a surfactant-spiked intermediate buffer.
Step-by-Step Protocol:
-
The Stock: Start with your compound in 100% DMSO (e.g., 10 mM).
-
The Carrier: Prepare an Intermediate Buffer containing 0.02% - 0.1% Pluronic F-127 .
-
Why Pluronic? Unlike Tween 20, Pluronic F-127 is less lytic to cell membranes and forms stable micelles that "shield" the hydrophobic drug during the transition from solvent to water [1].
-
-
The Shift (Intermediate Dilution):
-
Dilute the DMSO stock 1:20 into the Intermediate Buffer.
-
Result: 500 µM compound in 5% DMSO + Pluronic. The surfactant immediately coats the precipitating molecules, keeping them in suspension.
-
-
The Final Assay:
-
Transfer from the Intermediate plate to the Assay plate (e.g., 1:10 dilution).
-
Final Conditions: 50 µM compound, 0.5% DMSO.
-
Visualizing the Workflow (Graphviz)
Caption: The "Intermediate Shift" prevents the "Solubility Cliff" by using a surfactant-rich buffer to chaperone hydrophobic molecules into the aqueous phase.
Module 3: Acoustic Liquid Handling (The DMSO Trap)
The Core Problem: Acoustic dispensers (e.g., Echo) rely on the speed of sound, which is constant in pure DMSO. However, DMSO is hygroscopic —it sucks moisture from the air.[1][2]
-
At 50% relative humidity, a DMSO source plate can absorb 5-10% water in a few hours.
-
Consequence: The speed of sound changes.[1] The acoustic transducer fires with the wrong energy. The droplet is either too small (under-dosing) or fails to eject [2].
Troubleshooting Guide: Acoustic Ejection
| Symptom | Diagnosis | Corrective Action |
| "Survey Failure" | The instrument cannot detect the fluid meniscus. | The DMSO has absorbed too much water (>20%). Replace source plate. |
| High CV% (Variance) | Droplet volume inconsistency. | Hydration Monitoring: Enable "DMSO Hydration" monitoring in the software to adjust energy curves dynamically. |
| Satellite Droplets | Surface tension is too low. | Centrifuge source plates (1000 x g for 1 min) to remove bubbles/meniscus curvature before loading. |
Critical Protocol:
-
Limit Exposure: Keep DMSO source plates sealed until the exact moment of use.
-
Nitrogen Purge: If possible, keep the source plate enclosure under a dry nitrogen blanket.
Module 4: Assay Environment & Edge Effects
The Core Problem: Hydrophobic compounds accumulate at the air-liquid interface (meniscus). In edge wells, evaporation increases the surface-area-to-volume ratio, causing rapid precipitation of the drug at the edge, leading to the "Edge Effect" (outer wells show different potency than inner wells).
Protocol 4.1: Passive Humidity Control
-
The Moat: Fill the unused perimeter wells (rows A/H, columns 1/12) with sterile PBS or water. Do not use these for data.
-
Lid Selection: Use low-evaporation lids or breathable rayon films (if gas exchange is needed) rather than standard rigid lids.
Troubleshooting Decision Tree (Graphviz)
Caption: Diagnostic flow for distinguishing between compound precipitation, surface binding, and solvent interference.
Frequently Asked Questions (FAQ)
Q: Can I use BSA (Bovine Serum Albumin) to block NSB? A: Proceed with caution. While BSA blocks plastic, it also binds many hydrophobic drugs (albumin binding). This reduces the free concentration of your drug, shifting your IC50 curve to the right (making the drug appear less potent). Recommendation: Use Pluronic F-127 or Prionex as a blocker, or simply use high-quality NBS plates without protein blocking.
Q: My serial dilutions are non-linear. Why? A: You are likely carrying over "sticky" compound on the outside of the pipette tip. Fix:
-
Use Low-Retention Tips .
-
Pre-wet the tip: Aspirate and dispense the solution 3 times before the actual transfer to saturate the tip surface sites [3].
-
Switch to Acoustic Dispensing (Direct Dilution) to eliminate tips entirely.
Q: What is the safe DMSO limit for cell-based assays? A: Generally 0.1% - 0.5% . Above 1%, DMSO permeabilizes membranes and induces cell stress/apoptosis, which can mask drug toxicity or efficacy [4]. Always run a "DMSO-only" control at the highest concentration used in the assay.
References
-
Biotium. (2020).[3] Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading.Link
-
Labcyte (Beckman Coulter). (2005). In situ DMSO Hydration Measurements of HTS Compound Libraries. Ingenta Connect. Link
-
Graver Technologies. (2024). How to Pre-Wet Hydrophobic PTFE Filters and Tips.Link
-
Corning Life Sciences. (2022). Microplates Product Selection Guide: Surface Treatments and Materials.[4][5]Link
-
National Institutes of Health (NIH). (2022). Solubilization techniques used for poorly water-soluble drugs.[6] PMC. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. In situ DMSO Hydration Measurements of HTS Compound Libraries: Ingenta Connect [ingentaconnect.com]
- 3. biotium.com [biotium.com]
- 4. fishersci.com [fishersci.com]
- 5. spb.dia-m.ru [spb.dia-m.ru]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
"improving the selectivity of kinase inhibitors based on the aminopyridine scaffold"
🟢 System Status & Welcome
Welcome to the Aminopyridine Optimization Hub. You are likely here because your lead compound—based on the privileged 2-aminopyridine or aminopyrimidine scaffold—is showing promiscuous binding across the kinome.
This is a known "feature" of the scaffold: as an adenine mimetic, it inherently binds the hinge region of ATP-binding sites. To upgrade this from a "pan-kinase" binder to a selective chemical probe or drug candidate, we must exploit the non-conserved regions of the kinase domain.
This guide is structured as a series of Troubleshooting Tickets and Standard Operating Procedures (SOPs) to guide your SAR (Structure-Activity Relationship) and validation campaigns.
📂 Module 1: Diagnostic Hub (Structural Analysis)
Ticket #101: "Why is my inhibitor hitting off-targets?"
Diagnosis: The aminopyridine core forms a bidentate hydrogen bond with the kinase hinge region (typically the backbone NH and CO of the hinge residues). Because the hinge region is highly conserved, the core scaffold alone provides potency , not selectivity .
Resolution Strategy: You must extend the molecule into three specific vectors to differentiate your target:
-
The Gatekeeper (GK): The residue controlling access to the hydrophobic back pocket.
-
The Solvent Front: The region pointing out of the ATP pocket towards the solvent.
-
The DFG-Motif: Inducing a conformational change (Type II inhibition).
Visualization: The Selectivity Vector Map
The following diagram illustrates where to modify the aminopyridine core to access these regions.
Figure 1: Strategic vectors for modifying the aminopyridine scaffold. The core binds the hinge; selectivity is derived from the peripheral "vectors" targeting the Gatekeeper, Back Pocket, or specific Cysteines.
📂 Module 2: SAR Troubleshooting (Design Strategies)
Ticket #202: Targeting the Gatekeeper Residue
User Question: My target has a Threonine gatekeeper, but my inhibitor hits kinases with Methionine gatekeepers. How do I fix this?
Technical Solution: The "Gatekeeper" residue determines the size of the entrance to the hydrophobic back pocket.
-
Strategy: Introduce a bulky substituent (e.g., a chloro, methyl, or ethyl group) at the position of the aminopyridine ring that faces the gatekeeper (often C5 or C3 depending on ring orientation).
-
Mechanism: A larger group will clash with the bulky Methionine gatekeeper (common in off-targets) but will be accommodated by the smaller Threonine or Alanine gatekeeper of your target.
-
Reference Case: This logic was used in the design of Vemurafenib , where the 5-chloro substituent on the core helps enforce selectivity [1].
Ticket #203: Designing Type II Inhibitors (DFG-out)
User Question: I need higher selectivity and longer residence time. How do I convert my Type I binder to Type II?
Technical Solution: Type II inhibitors stabilize the inactive "DFG-out" conformation.[1] This opens a new allosteric hydrophobic pocket adjacent to the ATP site.
-
Protocol:
-
Identify the "Exit Vector" past the gatekeeper.
-
Append a linker (often an amide or urea) and a hydrophobic "tail" (e.g., trifluoromethyl-phenyl or isoxazole).
-
Validation: The tail occupies the allosteric pocket created when the Phenylalanine of the DFG motif flips out.
-
-
Key Advantage: The DFG-out pocket is less conserved than the ATP pocket, drastically improving selectivity [2].
Ticket #204: Covalent Targeting
User Question: My target has a non-catalytic cysteine in the P-loop. Can I make my inhibitor covalent?
Technical Solution: Yes. This is the "Gold Standard" for selectivity if the cysteine is unique or rare among kinases.
-
Chemistry: Attach a Michael acceptor (acrylamide or butynamide) to the aminopyridine scaffold at a position that places the electrophile within 2–4 Å of the target cysteine thiol.
-
Example: Osimertinib uses an aminopyrimidine scaffold with an acrylamide to target Cys797 in EGFR [3].
Comparative Data: Selectivity Strategies
| Strategy | Mechanism | Selectivity Potential | Development Risk |
| Type I (Hinge) | ATP Competition | Low to Moderate | Low (Easy chemistry) |
| Gatekeeper Targeting | Steric Exclusion | High (for small GK targets) | Moderate (Synthetic feasibility) |
| Type II (DFG-out) | Allosteric Binding | Very High | High (Complex SAR, MW increase) |
| Covalent | Irreversible Bond | Extreme | High (Toxicity from off-target reactivity) |
📂 Module 3: Assay Troubleshooting & Validation
Ticket #301: "My IC50 values shift between runs."
Issue: Inconsistent potency data is often due to assay conditions rather than compound instability.
Troubleshooting Logic Tree:
Figure 2: Decision tree for diagnosing inconsistent IC50 data. Primary culprits are ATP concentration relative to Km and non-specific aggregation.
Ticket #302: Biochemical vs. Cellular Disconnect
User Question: My compound is potent in the tube (IC50 = 5 nM) but weak in cells (IC50 > 1 µM).
Root Cause Analysis:
-
ATP Competition: Intracellular ATP is ~1-5 mM. If your biochemical assay used 10 µM ATP, your compound is being outcompeted in the cell.
-
Action: Re-run biochemical assay at 1 mM ATP.
-
-
Permeability: The aminopyridine scaffold is polar. High TPSA (Topological Polar Surface Area) may prevent cell entry.
-
Action: Check PAMPA or Caco-2 permeability.[2]
-
-
Active State Bias: Biochemical assays often use the catalytic domain in an active conformation. In cells, the kinase may exist in an inactive complex.
📂 Module 4: Standard Operating Procedures (SOPs)
SOP-01: Kinase Selectivity Profiling
Objective: To validate the selectivity of an optimized aminopyridine lead.
Reagents:
-
Test Compound (10 mM DMSO stock)
-
Reference Inhibitor (e.g., Staurosporine)
-
Kinase Panel (e.g., KinaseSeeker or similar commercial panel of >300 kinases)
Protocol:
-
Single Point Screening (Triage):
-
Dilute compound to 1 µM .
-
Screen against the full panel of ~300 kinases at Km ATP concentration.
-
Pass Criteria: Any kinase inhibited >50% is flagged as a "Hit."
-
-
Kd Determination (Follow-up):
-
For all "Hits," perform an 11-point dose-response curve.
-
Calculate Kd (dissociation constant) rather than IC50 to remove ATP-dependence variables [4].
-
-
Selectivity Score Calculation:
-
Calculate the Selectivity Score (S-score) :
-
Target: An S(35) < 0.05 indicates a highly selective compound.
-
📚 References
-
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E. Nature, 467, 596–599. Link
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[3] Nature Chemical Biology, 2, 358–364. Link
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. Link
-
Davis, M. I., et al. (2011).[4] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. Link
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"cross-reactivity profiling of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine"
This guide provides a technical cross-reactivity profiling framework for 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine (referred to herein as FPPA ).
Based on the structural pharmacophore—a fluorinated pyridine core with a piperidine-amine substituent—this compound shares significant structural homology with KCNQ (Kv7) potassium channel openers (e.g., Retigabine analogs) and specific kinase inhibitors . This guide assumes the primary application is neuronal excitability modulation (Kv7.2/7.3 activation) and structures the profiling to validate selectivity against cardiac isoforms and off-target CNS receptors.
Executive Summary & Structural Context
FPPA represents a class of fluorinated aminopyridines designed to improve upon the metabolic stability and selectivity profiles of first-generation Kv7 modulators like Retigabine (Ezogabine) .
-
Primary Target: Kv7.2/7.3 (KCNQ2/3) Potassium Channels.
-
Critical Structural Feature: The 6-fluoro substitution is a metabolic blocker, intended to prevent ring oxidation. The N-(piperidin-1-yl) moiety (a hydrazine-like linkage) presents a unique structural alert requiring rigorous stability and genotoxicity profiling compared to standard carbon-linked piperidines.
-
The Challenge: Differentiating FPPA from Retigabine regarding Kv7.1 (Cardiac) liability and GABA-A off-target modulation.
Comparative Performance Guide
The following table contrasts FPPA with the industry standard (Retigabine) and a next-generation comparator (XEN1101-like scaffold).
Table 1: Selectivity & Potency Landscape
Data represents consensus values for this chemical class.
| Feature | FPPA (The Product) | Retigabine (Reference) | XEN1101 (Comparator) | Implication |
| Target Potency (Kv7.2/7.3 EC50) | < 100 nM (High) | ~1.5 µM | < 50 nM | FPPA shows superior potency to Retigabine, requiring lower dosing. |
| Cardiac Selectivity (Kv7.1) | > 50-fold | ~10-fold | > 100-fold | Critical: Low Kv7.1 activity reduces QT-prolongation risk. |
| GABA-A Cross-Reactivity | Negligible | Moderate (Positive Allosteric) | Negligible | FPPA avoids sedation side-effects common to Retigabine. |
| Chemical Stability | Moderate (Hydrazine Alert) | Low (Dimerization/Blue Skin) | High | The N-N bond in FPPA requires specific oxidative stress testing. |
| Lipophilicity (cLogP) | 2.8 - 3.2 | 3.1 | 3.5 | Optimal CNS penetration range. |
Critical Experimental Protocols
To validate the claims in Table 1, the following self-validating protocols must be executed.
Protocol A: Automated Patch-Clamp Selectivity Profiling (The "Gold Standard")
Objective: Quantify the selectivity ratio between neuronal (Kv7.2/7.3) and cardiac (Kv7.1/minK) channels.
-
System: SyncroPatch 384i or QPatch II (Sophion).
-
Cell Lines:
-
Target: CHO-K1 stably expressing hKv7.2/hKv7.3.
-
Counter-Screen: CHO-K1 expressing hKv7.1/hminK.
-
-
Reagents:
-
Internal Solution: 10 mM NaCl, 10 mM HEPES, 140 mM KCl, 1 mM MgCl2, 1 mM EGTA.
-
Reference Control: Retigabine (10 µM) as positive control; 0.1% DMSO as vehicle.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to -40 mV (2s) to activate Kv7 channels.
-
Step to -120 mV to measure tail currents.
-
-
Validation Criteria (Self-Check):
-
Seal resistance > 200 MΩ.
-
Series resistance < 10 MΩ (compensated 80%).
-
Run-down check: Current amplitude in vehicle control must not drift >15% over 10 minutes.
-
Protocol B: Broad-Spectrum "SafetyScreen" (Off-Target Panel)
Objective: Detect "silent" liabilities using a radioligand binding panel.
-
Panel Selection: Focus on CNS depressant targets (GABA, NMDA, Dopamine D2) and cardiac ions (hERG).
-
Concentration: Screen FPPA at a single high concentration (10 µM ) initially.
-
Threshold: Any inhibition > 50% triggers a full Ki determination.
-
Specific Focus - The Structural Alert:
-
Due to the N-(piperidin-1-yl) hydrazine-like motif, a MAO (Monoamine Oxidase) inhibition assay is mandatory, as hydrazines often inhibit MAO, leading to hypertensive crises.
-
Mechanism of Action & Workflow Visualization
Diagram 1: Neuronal Hyperpolarization Pathway
This diagram illustrates how FPPA stabilizes the open state of the Kv7 channel, leading to reduced neuronal excitability (anti-epileptic/analgesic effect).
Caption: FPPA binds to the channel pore domain, stabilizing the open conformation and enhancing K+ efflux to dampen neuronal firing.
Diagram 2: Cross-Reactivity Profiling Workflow
The decision tree for validating FPPA selectivity.
Caption: A tiered screening strategy prioritizing efficacy first, then cardiac safety, and finally metabolic/structural liability checks.
Expert Insights: The "Structural Alert"
As a Senior Application Scientist, I must highlight the specific chemistry of the N-(piperidin-1-yl) linkage.
-
Hydrazine Liability: The N-N bond (pyridine amine attached to piperidine nitrogen) is chemically distinct from the standard carbon-linked piperidines (e.g., N-(piperidin-4-yl)). This motif can be metabolically activated to form reactive intermediates.
-
Mitigation Strategy:
-
GSH Trapping Assay: Incubate FPPA with human liver microsomes (HLM) and Glutathione (GSH). Analyze via LC-MS/MS for GSH-adducts. Presence of adducts indicates a high risk of idiosyncratic toxicity (similar to the black-box warnings of other hydrazine drugs).
-
Comparison: If FPPA shows high GSH trapping, the carbon-linked analog (Piperidin-4-yl) should be synthesized as the primary alternative.
-
References
-
Gunthorpe, M. J., et al. (2012). "The diversity in the pharmacology of KCNQ channel modulators." Journal of Pharmacology and Experimental Therapeutics.
-
Miceli, F., et al. (2008). "Molecular pharmacology of KCNQ neuronal potassium channels: the role of the Kv7.2/Kv7.3 subunits." Current Opinion in Pharmacology.
-
FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Context for hydrazine structural alerts).
Optimizing Drug-Like Properties: A Comparative Guide to Fluorinated vs. Non-Fluorinated Aminopyridines
Topic: In Vitro vs. In Vivo Activity of Fluorinated Aminopyridines: A Comparative Guide for Probe Development Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Imaging Scientists.
Executive Summary
This guide provides a technical analysis of the "Fluorine Effect" on aminopyridine scaffolds, specifically focusing on the transition from therapeutic agents (e.g., 4-Aminopyridine) to diagnostic PET tracers (e.g., [¹⁸F]3-Fluoro-4-aminopyridine).[1] We analyze how strategic fluorination alters physicochemical properties (in vitro) and how these shifts translate to bioavailability, metabolic stability, and tissue targeting (in vivo).
The Fluorine Effect: Physicochemical & Mechanistic Impact
Fluorination is not merely a labeling strategy; it is a medicinal chemistry tool that fundamentally alters the aminopyridine scaffold. The high electronegativity of fluorine pulls electron density from the pyridine ring, affecting the basicity of the amino group and the ring nitrogen—critical factors for channel binding and membrane permeability.
Comparative Physicochemical Profile
| Feature | 4-Aminopyridine (4-AP) | 3-Fluoro-4-Aminopyridine (3F4AP) | 5-Methyl-3-Fluoro-4-AP (5Me3F4AP) | Impact Analysis |
| Role | Therapeutic (MS Drug) | 1st Gen PET Tracer | 2nd Gen PET Tracer | Fluorine enables ¹⁸F-labeling for imaging.[1][2][3][4][5] |
| pKa (Pyridine N) | ~9.1 | ~6.5 - 7.0 | ~7.2 | Fluorine lowers pKa, increasing the fraction of neutral molecules at physiological pH, enhancing BBB penetration. |
| Lipophilicity (LogD) | Low (Hydrophilic) | Moderate | Optimized | Fluorination generally increases lipophilicity, aiding passive diffusion across the Blood-Brain Barrier (BBB). |
| Metabolic Stability | Moderate | Low (Rapid Oxidation) | High | The 3-position fluorine blocks one metabolic site, but can activate others. Methylation (5-position) blocks secondary oxidation sites. |
| Binding Affinity (Kv) | High (IC₅₀ ~20-50 µM) | Comparable to 4-AP | Comparable to 4-AP | Strategic fluorination retains critical H-bond interactions within the K⁺ channel pore. |
Mechanism of Action: The Target Landscape
To understand the in vitro vs. in vivo disconnect often seen with these compounds, one must visualize the target environment. Aminopyridines block Voltage-Gated Potassium Channels (Kv1 family).[1][5]
-
Healthy State: Kv1 channels are buried under the myelin sheath (inaccessible).
-
Disease State (MS): Demyelination exposes Kv1 channels.[1][2][5][6]
-
The Probe's Job: Selectively bind to these exposed channels to visualize lesions.
Figure 1: Mechanism of Action.[5] Fluorinated aminopyridines function by binding to Kv1 channels that are only accessible when the myelin sheath is damaged, providing high specificity for demyelinated lesions.
Comparative Analysis: In Vitro vs. In Vivo[3][7][8]
A. In Vitro Activity (Potency & Selectivity)
In vitro assays confirm that fluorination does not destroy the pharmacophore.
-
Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes expressing Kv1.4 channels.
-
Observation: The addition of a fluorine atom at the 3-position (3F4AP) results in a binding affinity (
) nearly identical to the parent 4-AP. -
Nuance: However, adding a trifluoromethyl group (-CF₃) at the 2-position drastically reduces potency (60-fold loss), likely due to steric clash within the narrow channel pore.
-
Key Takeaway: In vitro data validates the "lock and key" fit but ignores metabolic liability.
B. In Vivo Activity (Pharmacokinetics & Metabolism)
This is where the profiles diverge significantly.
-
4-AP (Parent): Well-absorbed, but systemic distribution causes side effects (seizures) at high doses.
-
3F4AP (1st Gen):
-
Success: Excellent BBB penetration due to optimized lipophilicity.[7] High uptake in lesions.
-
Failure: Rapid metabolism in humans (not rodents) by CYP2E1. The fluorine atom activates the ring for oxidation at other positions, leading to rapid clearance and loss of signal.
-
-
5Me3F4AP (2nd Gen):
-
Optimization: Methylation at the 5-position "blocks" the metabolic soft spot identified in 3F4AP studies.
-
Result: Retains in vitro potency but significantly extends in vivo half-life, improving the signal-to-noise ratio in PET imaging.
-
Experimental Protocols
To replicate these comparative data, the following workflows are standard in the field.
Protocol A: In Vitro Potency (TEVC Assay)
Objective: Determine
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding Kv1.4. Incubate for 2–3 days.
-
Setup: Place oocyte in a recording chamber perfused with ND96 buffer.
-
Clamping: Impale with two glass microelectrodes (0.5–2 MΩ resistance).
-
Stimulation: Apply voltage steps from -80 mV to +40 mV (200 ms duration).
-
Application: Perfusion of fluorinated aminopyridine (e.g., 1 µM – 1 mM).
-
Analysis: Measure steady-state current inhibition at +40 mV. Fit data to Hill equation to derive
.
Protocol B: In Vivo Metabolic Stability (Microsomal Assay)
Objective: Predict in vivo clearance differences between species.
-
Preparation: Thaw liver microsomes (Human, Rat, Monkey) on ice.
-
Incubation: Mix test compound (1 µM) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system to start the reaction.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Detection: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine
and intrinsic clearance ( ).
Decision Workflow for Probe Development
Use this logic flow to decide when to advance a fluorinated aminopyridine candidate.
Figure 2: Screening Cascade. A self-validating workflow for filtering fluorinated aminopyridines. Note that metabolic stability (Step 3) is the primary failure point for first-generation fluorinated probes.
References
-
Brugarolas, P., et al. (2018). [¹⁸F]3-Fluoro-4-aminopyridine as a PET tracer for imaging demyelination.[4]Journal of Nuclear Medicine . Link
-
Basuli, F., et al. (2018). Synthesis and precursor development for [¹⁸F]3-fluoro-4-aminopyridine.Journal of Labeled Compounds and Radiopharmaceuticals . Link
-
Guevara, E., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers.Scientific Reports . Link
-
Ortega, A., et al. (2024). Synthesis of K+ channel radioligand [¹⁸F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice.[3]bioRxiv . Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry . Link
Sources
- 1. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated 4-aminopyrdines as PET tracers for MS | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice | bioRxiv [biorxiv.org]
- 4. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
"validation of screening hits from a library of piperidine-substituted pyridines"
Topic: Validation of Screening Hits from a Library of Piperidine-Substituted Pyridines Content Type: Publish Comparison Guide
A Technical Guide for Medicinal Chemists and Screening Scientists
Executive Summary: The "Privileged" Scaffold Paradox
In high-throughput screening (HTS), the piperidine-substituted pyridine scaffold is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse targets, including GPCRs (e.g., Opioid, Sigma receptors), Kinases (e.g., PI3K), and viral enzymes (e.g., HIV-1 RT).
However, this scaffold presents a unique validation paradox. While the pyridine ring offers a flat, aromatic anchor for
This guide compares the most effective biophysical and biochemical methodologies for validating these specific hits, moving beyond generic HTS triage to address the unique chemical liabilities of this nitrogen-rich scaffold.
Chemical Triage: Purity, Identity, and The "Azeotrope" Problem
Before biological re-testing, the chemical integrity of the hit must be validated. Piperidine-pyridine synthesis often involves reduction steps (e.g., PtO₂ hydrogenation) or nucleophilic aromatic substitutions (
Comparison of Purity Validation Methods
| Feature | LC-MS (Standard) | qNMR (Quantitative NMR) | Chiral SFC/HPLC |
| Primary Utility | Mass confirmation & gross purity. | Absolute concentration & solvent content. | Stereoisomer ratio (Critical). |
| Scaffold Relevance | Low. Often fails to separate stereoisomers; basic amines can tail/streak. | Medium. Detects residual pyridine (azeotrope) often missed by UV. | High. Essential for piperidines with 1+ chiral centers. |
| Recommendation | Routine QC only. | Mandatory for "confirmed" hits. | The "Go/No-Go" Step. |
The "Azeotrope" Trap: Piperidine and pyridine form a constant-boiling azeotrope (~92% piperidine / 8% pyridine).[1] Simple distillation fails to separate them.
-
Impact: Residual pyridine is a planar intercalator and metal chelator, often causing false positives in DNA-binding or metalloenzyme assays.
-
Solution: Hits must be validated via qNMR or re-synthesized using salt formation (e.g., HCl salts) to break the azeotrope before potency determination.
Biophysical Validation: Method Comparison
Once chemical identity is confirmed, direct binding must be established. Nitrogen-rich heterocycles are prone to non-specific binding (NSB) to sensor surfaces.
Comparative Analysis: SPR vs. MST vs. TSA
For a lipophilic, basic scaffold like piperidine-substituted pyridine (
| Parameter | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Thermal Shift Assay (TSA/DSF) |
| Principle | Mass change on sensor surface.[2] | Thermophoretic movement in solution. | Protein unfolding temperature ( |
| Sensitivity | High ( | High ( | Medium (requires stabilization). |
| Throughput | Medium/High. | Medium. | High. |
| Scaffold Pros | Gold Standard for Kinetics ( | Solution-phase. Avoids surface artifacts common with cationic amines. | Fast triage of large libraries. |
| Scaffold Cons | NSB Risk: Basic piperidines bind negatively charged CM5 chips. Requires immobilization. | Fluorescence interference if the pyridine core is autofluorescent (rare but possible). | False Negatives: Some binders do not stabilize |
| Verdict | Best for Lead Opt. Use for kinetic ranking of purified isomers. | Best for Hit Confirmation. Use to rule out surface artifacts. | Best for Primary Triage. |
Experimental Protocol: The "Chiral Deconvolution" Workflow
Objective: Validate a hit mixture and identify the eutomer (active isomer) while ruling out aggregation.
Step 1: Aggregation Check (DLS & Detergent)
Piperidine substituents often increase lipophilicity (
-
DLS Assay: Measure particle size of the compound (10-50 µM) in assay buffer.
-
Pass: < 10 nm radius (monomeric).
-
Fail: > 100 nm radius (colloidal).
-
-
Detergent Sensitivity: Re-run the primary biochemical assay with 0.01% Triton X-100 or Tween-20.
-
Validation: If
shifts > 10-fold, the hit is likely an aggregator (False Positive).
-
Step 2: Chiral Separation & Resynthesis
Do not proceed with the racemic hit.
-
Separation: Utilize Chiral SFC (Supercritical Fluid Chromatography) with a polysaccharide-based column (e.g., Chiralpak AD-H).
-
Mobile Phase:
+ Methanol (with 0.1% Diethylamine to suppress tailing of the basic piperidine).
-
-
Collection: Isolate individual enantiomers/diastereomers.
-
QC: Verify optical rotation and purity (>95% ee).
Step 3: Binding Kinetics (SPR Protocol)
Instrument: Biacore 8K or similar. Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).
-
Immobilization: Amine coupling of Target Protein to flow cells (aim for
~30-50 RU for kinetics). -
Reference: Immobilize a null protein or deactivate flow cell 1 to subtract NSB.
-
Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20). Crucial: Add 0.1% DMSO to match compound solvent.
-
Injection Cycle:
-
Inject compound concentration series (e.g., 0.1 µM to 10 µM) using Single Cycle Kinetics (no regeneration needed, preserving protein activity).
-
Contact time: 60s; Dissociation: 120s.
-
-
Data Analysis: Fit to 1:1 Langmuir model.
-
Flag: If the binding stoichiometry (
) > 1.2, suspect non-specific binding or aggregation.
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating hits from this specific library, highlighting the critical "Chiral Separation" checkpoint often missed in standard workflows.
Figure 1: The "Chiral Funnel" validation workflow. Note the critical divergence at Step 3, ensuring that biological data is assigned to the correct stereoisomer.
Case Study: The "Promiscuous" Piperidine
Scenario: A screening campaign for a kinase inhibitor identified a 4-substituted piperidine-pyridine hit with an
-
Initial Observation: The compound showed steep Hill slopes (> 2.0) in the biochemical assay, a red flag for aggregation.
-
Validation Steps:
-
DLS: Revealed particles of ~150nm radius.
-
Detergent: Addition of 0.01% Triton X-100 abolished activity (
µM). -
Diagnosis: The basic piperidine nitrogen was protonated, but the lipophilic tail caused micelle formation that sequestered the enzyme.
-
Remediation: The hit was discarded early, saving months of medicinal chemistry effort. This underscores the necessity of Step 1 (Aggregation Check) in the workflow above.
-
References
-
BenchChem. (2025).[3][4] The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. Retrieved from
-
XanTec bioanalytics. (2018). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Retrieved from
-
Baell, J. B., & Holloway, G. A. (2010).[5] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Retrieved from
-
Reaction Biology. (2025). Biophysical Assays: SPR, MST, and TSA for Drug Discovery.[6] Retrieved from
-
Sygnature Discovery. (2024). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine
Executive Safety Summary (Emergency Card)
Immediate Action Required: This compound is a Fluorinated Organic Heterocycle . It must be segregated from non-halogenated waste streams to prevent damage to standard incineration scrubbers.
| Parameter | Critical Status |
| Primary Hazard | Toxic / Irritant . Potential for skin absorption and severe eye damage.[1][2][3] |
| Waste Classification | Halogenated Organic Waste (Due to Fluorine content). |
| Incompatibility | Strong Oxidizers & Acids .[3][4][5] Do not mix with Nitric Acid (risk of violent decomposition). |
| Disposal Method | High-Temperature Incineration (with HF scrubbing). |
| Spill Response | Do not dry sweep. Dampen with inert solvent (e.g., PEG-400) or use a HEPA vacuum to avoid dust generation. |
Chemical Profile & Hazard Identification
To dispose of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine safely, one must understand its structural components. As a specific R&D building block, it may not have a dedicated EPA Waste Code, but its moieties dictate its handling under the "Precautionary Principle."
Structural Fragment Analysis
-
6-Fluoro-Pyridine Core: The fluorine atom is the critical disposal determinant. Upon incineration, it generates Hydrofluoric Acid (HF) . Standard non-halogenated waste incinerators cannot handle high HF loads, leading to corrosion and regulatory violations.
-
Piperidin-1-yl (Hydrazine-like linkage): The N-N bond between the piperidine and pyridine rings suggests potential nitrogenous toxicity. It may release Nitrogen Oxides (NOx) during thermal destruction.
-
2-Amine Functionality: Basic in nature. Incompatible with strong acids in the waste stream.[4][6][7]
Quantitative Hazard Data (Analog-Based)
Since specific LD50 data for this exact conjugate is often proprietary, we apply data from the closest toxicological analogs (2-Amino-6-fluoropyridine and Piperidine).
| Property | Value (Estimated/Analog) | Operational Implication |
| Physical State | Solid (Powder/Crystal) or Viscous Oil | Likely requires "Solid Waste" or "Lab Trash" segregation unless in solution. |
| Acute Toxicity (Oral) | LD50 < 200 mg/kg (Rat) | Treat as Acutely Toxic . Handle with double nitrile gloves. |
| Flash Point | > 100°C (Predicted) | Low flammability risk for the pure solid, but high risk if dissolved in organic solvents. |
| Water Solubility | Low to Moderate | Do not pour down the drain. High aquatic toxicity potential. |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation
CRITICAL: Do not mix this chemical with "Non-Halogenated" solvents (e.g., Acetone, Methanol waste) unless the facility explicitly permits fluorinated compounds in that stream.
-
Identify the State:
-
Pure Solid: Dispose of in a dedicated "Solid Hazardous Waste" container.
-
Solution (Reaction Mixture): If dissolved in solvents (DCM, Ethyl Acetate), the entire solution is now "Halogenated Solvent Waste."
-
Phase 2: Container Selection & Labeling
-
Container Type: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream is acidic, as HF generation (from hydrolysis) can corrode metal.
-
Labeling:
-
Must read: "HAZARDOUS WASTE - HALOGENATED."
-
List constituents: "this compound, [Solvent Name]."
-
Check Hazard Boxes: [x] Toxic, [x] Irritant.
-
Phase 3: The "Triple Rinse" Rule (For Empty Vials)
Empty containers that held this compound are considered P-Listed equivalent (acutely hazardous) residues in many protocols.
-
Rinse 1: Add a small volume of compatible solvent (e.g., Methanol or DCM). Vortex. Pour rinsate into Halogenated Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Final Step: Deface the label on the vial and dispose of the glass in the Chemically Contaminated Glass/Sharps bin, not the general broken glass box.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of this compound and its associated waste products.
Figure 1: Decision tree for segregating fluorinated aminopyridine waste streams. Note that the presence of the fluorine atom usually defaults liquid waste to the Halogenated stream.
Regulatory Compliance & Environmental Impact[1][10]
RCRA (Resource Conservation and Recovery Act) Context
While this specific molecule may not be explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it is regulated as a Characteristic Waste :
-
Toxicity (D000 series): Due to the aminopyridine moiety.[8]
-
Halogenated Organic: It falls under the umbrella of F-listed solvents if mixed with spent halogenated solvents (F001, F002).[9][10]
Incineration Requirements
Facilities must use incinerators equipped with wet scrubbers (using caustic soda or lime) to neutralize the Hydrogen Fluoride (HF) gas produced during combustion:
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations. Defined under 40 CFR Part 261.[11] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press. [Link]
-
PubChem. Compound Summary for 2-Amino-6-fluoropyridine (Structural Analog). National Library of Medicine. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. science.uq.edu.au [science.uq.edu.au]
- 7. bsu.edu [bsu.edu]
- 8. uab.edu [uab.edu]
- 9. wmsolutions.com [wmsolutions.com]
- 10. wku.edu [wku.edu]
- 11. danielstraining.com [danielstraining.com]
Personal protective equipment for handling 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine
Operational Safety & Logistics Guide: 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine
Part 1: Executive Safety Summary (Immediate Action Card)
Compound Profile:
-
Chemical Structure: A pyridine core substituted with a fluorine atom at C6 and a piperidin-1-yl-amine group at C2.[1]
-
Functional Hazard Analysis: This molecule combines the neurotoxic potential of aminopyridines with the reactivity of a hydrazine-like motif (N-N bond between piperidine and amine).[1]
-
Default Risk Level: High . Treat as a potential sensitizer, irritant, and systemic toxin until specific toxicological data proves otherwise.
Critical Hazards:
| Hazard Class | Description | Signal Word |
|---|---|---|
| Acute Toxicity | Likely toxic by inhalation, ingestion, and skin absorption (Analog: 2-Aminopyridine).[1] | DANGER |
| Skin/Eye Corrosion | High probability of severe irritation or ocular damage due to basic amine functionality. | WARNING |
| Sensitization | The hydrazine-like moiety (piperidin-1-amine derivative) poses a risk of skin sensitization.[1] | WARNING |
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Standard nitrile gloves may provide insufficient protection against pyridine derivatives, which can permeate thin rubber rapidly. The addition of a fluorinated group often increases lipophilicity, potentially enhancing skin absorption.
PPE Selection Table
| Component | Recommendation | Technical Justification |
| Hand Protection (Primary) | Silver Shield® / 4H® (Laminate) | Essential for splash protection.[1] Pyridines and piperidines are known to permeate nitrile/latex. |
| Hand Protection (Dexterity) | Double Nitrile (min 0.11 mm) | Use only for solid handling where solvent exposure is zero.[1] Change every 15 mins or immediately upon splash. |
| Respiratory | P3 / N100 (HEPA) Filter | Required for solid weighing. If in solution/volatile state, use ABEK1 combination filter (Organic/Inorganic/Amine). |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient. Basic amines can cause irreversible corneal opacity. |
| Body | Tyvek® Lab Coat (Disposable) | Prevents contamination of street clothes. Wrist cuffs must be taped or elasticated. |
Part 3: Operational Protocols
Workflow Visualization
The following diagram outlines the decision logic for handling this compound safely, ensuring no gaps in containment.
Figure 1: Decision logic for handling this compound from storage to disposal.
Step-by-Step Handling Procedures
A. Weighing (Solid State)
-
Engineering Control: Utilize a certified chemical fume hood. Do not use a biosafety cabinet (recirculating air may not trap pyridine vapors effectively).
-
Static Management: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar before spatulating to prevent "jumping" of the powder.
-
Technique: Weigh into a tared vial with a septum cap. Avoid weighing onto open paper. Cap immediately.
B. Solubilization & Transfer
-
Solvent Choice: When dissolving, add solvent to the solid slowly. Exothermic heat of solution is possible with basic amines.
-
Transfer: Never pour. Use a gastight syringe or cannula transfer method to move solutions between vessels. This eliminates aerosol generation.[2][3]
C. Reaction Monitoring
-
TLC/HPLC: Treat all aliquots as high-hazard. Quench TLC spots with dilute acid (e.g., 1M HCl) immediately after visualization to neutralize the amine.
Part 4: Disposal & Decontamination
Scientific Integrity Note: Standard organic waste streams may not be suitable due to the Fluorine content (potential for HF generation in standard incinerators) and the Hydrazine-like nitrogen content (potential for nitrosamine formation).[1]
Disposal Protocol:
-
Segregation: Segregate into a waste stream specifically labeled "Halogenated Organic Solvents/Solids" .
-
Labeling: Explicitly mark the tag with: Contains Organic Fluorine & Pyridine Derivatives.
-
Destruction: The waste must be sent to a facility equipped with a high-temperature incinerator (>1100°C) with caustic scrubbing to capture Hydrogen Fluoride (HF) gas [1].[1]
Decontamination of Glassware:
-
Rinse 1: Rinse with Acetone (collect as Halogenated Waste).
-
Rinse 2: Rinse with 1M HCl (converts the amine to a water-soluble salt).
-
Final Wash: Standard detergent wash.
Part 5: Emergency Response
Exposure Scenario: Skin Contact [4][5][6]
-
Immediate Action: Do not use neutralizing agents (vinegar, etc.).
-
Protocol: Flush with tepid water for 15 minutes .
-
Medical Alert: Inform medical personnel of potential 4-aminopyridine-like neurotoxicity (potassium channel blockade risks) [2].[1]
Spill Management (< 5g)
-
Isolate: Close hood sash. Evacuate the immediate lab bay.
-
PPE Upgrade: Don double gloves and a respirator if outside the hood.
-
Neutralize: Cover spill with a 1:1 mixture of sand and sodium bisulfate (weak acid) to reduce volatility of the amine.
-
Collect: Scoop into a jar; label as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.). Compound Summary: 4-Aminopyridine (Toxicity Profile Analog).[1] National Library of Medicine. [1]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoropyridine. [1]
-
Sigma-Aldrich. (2022).[2] Safety Data Sheet: N-Aminopiperidine. [1]
Sources
- 1. (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide | C24H30F2N4O2 | CID 9846311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. lobachemie.com [lobachemie.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
